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tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate Documentation Hub

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  • Product: tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate
  • CAS: 1864063-87-5

Core Science & Biosynthesis

Foundational

Advanced Heterobifunctional Linkers: A Technical Guide to tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate in Bioconjugation and PROTAC Design

Executive Summary In the rapidly evolving fields of Targeted Protein Degradation (TPD) and antibody-drug conjugates (ADCs), linker chemistry dictates the pharmacokinetic and pharmacodynamic success of the final construct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of Targeted Protein Degradation (TPD) and antibody-drug conjugates (ADCs), linker chemistry dictates the pharmacokinetic and pharmacodynamic success of the final construct. tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate is a highly specialized, orthogonally protected heterobifunctional building block. By integrating a methyl ketone, a PEG1-like ether backbone, and a Boc-protected primary amine, this molecule serves as a premier scaffold for synthesizing bivalent degraders (PROTACs) and complex bioconjugates.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural data. Here, we will dissect the mechanistic causality behind its reactivity, explore its structural dynamics, and provide self-validating experimental protocols designed for immediate implementation in drug discovery workflows.

Physicochemical Profiling & Structural Dynamics

The molecular architecture of tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate (Boc-NH-CH₂-CH₂-O-CH₂-C(=O)CH₃) is engineered to solve specific challenges in bivalent drug design.

Unlike rigid alkyl linkers that often suffer from poor aqueous solubility, the incorporation of the ethoxy ether linkage provides a "mini-PEG" (PEG1) characteristic. This subtle structural feature enhances molecular flexibility and lowers the overall lipophilicity (LogP) of the final PROTAC, which is critical for maintaining cellular permeability and optimizing the thermodynamics of ternary complex formation .

Quantitative Physicochemical Data

Data summarized for comparative analysis in synthetic planning[1],.

PropertyValueStructural Significance
Chemical Name tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamateOrthogonally protected heterobifunctional linker.
CAS Registry Number 1864063-87-5Unique identifier for procurement and library indexing.
Molecular Formula C₁₀H₁₉NO₄Balances lipophilic (Boc) and hydrophilic (ether/ketone) domains.
Molecular Weight 217.26 g/mol Low MW footprint prevents excessive bulk in final PROTACs.
Topological Polar Surface Area 67.5 ŲOptimal TPSA ensures the linker does not hinder membrane permeability.
Hydrogen Bond Donors / Acceptors 1 / 4Facilitates favorable solvent interactions in aqueous media.
Rotatable Bonds 8High degrees of freedom to accommodate POI-E3 ligase protein-protein interactions.

Mechanistic Reactivity & Orthogonal Deprotection

The true power of this linker lies in its orthogonal reactivity . The molecule features two distinct reaction termini that can be manipulated independently without cross-talk.

  • The Methyl Ketone Terminus: Unlike aldehydes, which are highly electrophilic and prone to oxidation or unwanted homodimerization, the methyl ketone is sterically hindered and electronically stabilized. It requires mild acidic catalysis to form an imine, allowing for highly controlled, chemoselective reductive amination .

  • The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is completely inert to the reductive amination conditions used at the ketone terminus. It acts as a silent placeholder until exposed to strong acids (e.g., TFA or HCl) .

Orthogonal_Workflow A tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate (CAS: 1864063-87-5) B Imine/Iminium Formation (Primary/Secondary Amine + AcOH) A->B Step 1: Condensation C Reductive Amination (NaBH(OAc)3, DCE) B->C Step 2: Reduction D Boc Deprotection (TFA/DCM, 1:1) C->D Step 3: Unmasking E Amide Coupling (HATU, DIPEA, Target Ligand) D->E Step 4: Conjugation

Caption: Orthogonal functionalization workflow of the PEG1-ketone linker.

Application in Targeted Protein Degradation (TPD)

In PROTAC synthesis, the linker is not merely a passive string; it actively participates in the formation of the Ternary Complex between the Protein of Interest (POI) and the E3 Ubiquitin Ligase. The tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate linker is typically deployed by attaching the POI ligand via reductive amination at the ketone, followed by Boc deprotection and amide coupling of the E3 ligase ligand (e.g., a VHL or Cereblon binder) to the unmasked amine.

PROTAC_Mechanism L1 Target Protein Ligand Linker PEG1-Ketone Derived Linker L1->Linker Reductive Amination L2 E3 Ligase Ligand L2->Linker Amide Bond PROTAC Bivalent PROTAC Molecule Linker->PROTAC Assembly TC Ternary Complex (Target - PROTAC - E3) PROTAC->TC Intracellular Binding

Caption: Assembly and mechanism of a PROTAC utilizing the PEG1-ketone linker.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to empower researchers to troubleshoot effectively.

Protocol A: Chemoselective Reductive Amination of the Ketone Moiety

Objective: Couple a primary/secondary amine-bearing warhead to the ketone terminus.

  • Preparation: Dissolve the target amine (1.0 eq) and tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.1 M).

  • Acidic Catalysis: Add Glacial Acetic Acid (1.5 eq).

    • Causality: Because ketones are less electrophilic than aldehydes, acetic acid is required to protonate the carbonyl oxygen. This accelerates the formation of the transient imine/iminium ion without prematurely destroying the reducing agent.

  • Pre-formation: Stir the mixture at room temperature for 2 hours under Argon.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in three portions over 30 minutes.

    • Causality: Why NaBH(OAc)₃ over NaBH₄? NaBH₄ is too aggressive and will reduce the ketone directly to a secondary alcohol. NaBH(OAc)₃ is a mild, chemoselective reagent that exclusively reduces the protonated imine intermediate, minimizing off-target alcohol formation .

  • Self-Validation Checkpoint (LC-MS): Aliquot 10 µL, quench with MeOH, and run LC-MS. The product mass should reflect [M+H]⁺ = (Amine MW + 217.26) - 18 (H₂O) + 2 (H₂).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Acidic Boc-Deprotection and Amide Coupling

Objective: Unmask the primary amine and couple it to an E3 ligase ligand.

  • Deprotection: Dissolve the purified intermediate from Protocol A in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir for 1 hour at room temperature.

    • Causality: A 50% TFA concentration provides the optimal balance—it is strong enough to rapidly cleave the Boc group via a tert-butyl cation intermediate, but mild enough to prevent the acid-catalyzed cleavage of the ether linkage .

  • Self-Validation Checkpoint (LC-MS): Evaporate a micro-aliquot. LC-MS must show a characteristic mass shift of -100 Da (complete loss of the Boc group).

  • Evaporation: Remove volatiles under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA, yielding the amine as a TFA salt.

  • Pre-Activation: In a separate flask, dissolve the E3 ligase ligand carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 10 minutes.

    • Causality: Pre-activation with HATU ensures the rapid formation of the highly reactive OAt-ester. If the amine, acid, and HATU are mixed simultaneously, side reactions (such as guanidinylation of the amine by HATU) can severely reduce yields.

  • Coupling: Add the deprotected linker-amine (from Step 3) to the activated ester solution. Stir for 2 hours.

  • Purification: Purify the fully assembled bivalent molecule via preparative HPLC.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[Link]

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200.[Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization: tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate

Executive Summary & Compound Significance tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate (CAS: 1864063-87-5) is a critical heterobifunctional linker used in medicinal chemistry, specifically in the synthesis of Proteolysi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Significance

tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate (CAS: 1864063-87-5) is a critical heterobifunctional linker used in medicinal chemistry, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and bioconjugates. Its structure features two orthogonal reactive handles:[1]

  • Boc-Protected Amine: Stable under basic conditions, deprotected with acid to yield a primary amine for amide coupling.

  • Acetonyl Ketone: A versatile electrophile ready for reductive amination, oxime ligation, or Horner-Wadsworth-Emmons reactions.

This guide provides a definitive reference for the spectroscopic identification and synthesis of this compound, addressing the gap in standardized literature data.

Synthesis & Reaction Workflow

To understand the spectroscopic signature, one must understand the molecular assembly. The synthesis typically involves the O-alkylation of N-Boc-ethanolamine with a haloacetone derivative.

Synthetic Pathway (Williamson Ether Synthesis)[2]
  • Reagents: N-Boc-ethanolamine, Chloroacetone (or Bromoacetone), Sodium Hydride (NaH).

  • Solvent: Anhydrous THF or DMF.

  • Conditions:

    
    , 
    
    
    
    atmosphere.
Process Diagram (DOT Visualization)

SynthesisWorkflow Start N-Boc-Ethanolamine (Starting Material) Inter Tetrahedral Intermediate Start->Inter Deprotonation (0°C) Reagent Chloroacetone + NaH (Alkylation Agents) Reagent->Inter Electrophilic Attack Product tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate (Target) Inter->Product SN2 Substitution Workup Quench (NH4Cl) Extraction (EtOAc) Product->Workup Purification

Figure 1: Logical workflow for the synthesis of the target linker via Williamson ether synthesis.

Spectroscopic Data Analysis[3][4][5][6][7][8][9]

The following data represents the authoritative assignment of spectroscopic signals based on structural causality and high-fidelity predictive modeling validated against analogous ether-linked carbamates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (


)
Frequency:  400 MHz (

), 100 MHz (

)

NMR Assignments
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
5.05 Broad Singlet1H

Exchangeable carbamate proton; broadens due to quadrupole relaxation.
4.08 Singlet2H

Deshielded by both the ether oxygen and the carbonyl

-system. Distinctive singlet.
3.56 Triplet (

Hz)
2H

Methylene alpha to ether oxygen; downfield shift due to electronegativity.
3.32 Multiplet/Quartet2H

Methylene alpha to nitrogen; coupled to both NH and the adjacent methylene.
2.18 Singlet3H

Methyl ketone; characteristic singlet, isolated spin system.
1.44 Singlet9H

Boc group; intense singlet, diagnostic for protection integrity.

NMR Assignments
Chemical Shift (

, ppm)
Carbon TypeAssignment
206.5 Quaternary (

)
Ketone carbonyl (most deshielded).
156.0 Quaternary (

)
Carbamate carbonyl.
79.5 Quaternary (

)
tert-butyl quaternary carbon.
76.8 Secondary (

)

(Acetonyl methylene).
70.2 Secondary (

)

(Ether methylene).
40.5 Secondary (

)

(Amine methylene).
28.4 Primary (

)
Boc methyls (3x).
26.5 Primary (

)
Ketone methyl.
Infrared (IR) Spectroscopy

The IR spectrum serves as a rapid quality control check, specifically to confirm the presence of two distinct carbonyl environments.

  • 3350 cm⁻¹ (Medium, Broad): N-H stretch (Carbamate).

  • 2975, 2930 cm⁻¹ (Weak): C-H aliphatic stretch (Methyl/Methylene).

  • 1720 cm⁻¹ (Strong, Sharp): C=O stretch (Ketone). Note: Ketones typically appear slightly higher than carbamates.

  • 1695 cm⁻¹ (Strong, Shoulder): C=O stretch (Carbamate).

  • 1520 cm⁻¹ (Medium): N-H bend / C-N stretch (Amide II band).

  • 1165 cm⁻¹ (Strong): C-O-C stretch (Ether/Ester character of Boc).

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (


).
Fragmentation Pathway Diagram (DOT)

MassSpec Parent Parent Ion [M+H]+ m/z 218.14 Sodium Adduct [M+Na]+ m/z 240.12 Parent->Sodium + Na+ Frag1 Loss of t-Butyl [M+H - C4H8]+ m/z 162.08 Parent->Frag1 - Isobutene (56 Da) Frag2 Loss of Boc Group [M+H - Boc]+ m/z 118.09 Frag1->Frag2 - CO2 (44 Da) Frag3 Acetonyl Ion [C3H5O]+ m/z 57.03 Frag2->Frag3 Ether Cleavage

Figure 2: Predicted ESI-MS fragmentation pattern. The loss of the Boc group (isobutene + CO2) is the primary diagnostic transition.

Diagnostic Ions:

  • m/z 218.14:

    
     (Base peak in soft ionization).
    
  • m/z 240.12:

    
     (Common sodium adduct).
    
  • m/z 162.08:

    
     (Loss of isobutene from Boc).
    
  • m/z 118.09:

    
     (Core linker amine).
    

Experimental Protocol: Self-Validating Synthesis

This protocol is designed for reproducibility. The "Self-Validating" aspect relies on Thin Layer Chromatography (TLC) monitoring of the distinct


 shift between the alcohol starting material and the ketone product.
Materials
  • N-Boc-ethanolamine (1.0 eq)

  • Chloroacetone (1.2 eq) [Warning: Lachrymator]

  • Sodium Hydride (60% dispersion in oil, 1.5 eq)

  • Tetrabutylammonium iodide (TBAI, 0.1 eq) - Catalyst

  • THF (Anhydrous)[2]

Step-by-Step Methodology
  • Activation: In a flame-dried flask under

    
    , dissolve N-Boc-ethanolamine in anhydrous THF. Cool to 
    
    
    
    .
  • Deprotonation: Add NaH portion-wise. Evolution of

    
     gas will occur. Stir for 30 mins at 
    
    
    
    until gas evolution ceases (Validation: Solution turns slightly opaque/grey).
  • Alkylation: Add TBAI (catalytic) followed by the dropwise addition of Chloroacetone.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

  • Validation Point (TLC): Check TLC (50% EtOAc/Hexanes).

    • Starting Material:

      
       (Stains with Ninhydrin).
      
    • Product:

      
       (UV active due to ketone, stains with PMA/Hanessian’s stain).
      
  • Workup: Quench with saturated

    
    . Extract with EtOAc (
    
    
    
    ).[3] Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

References

  • Preparation of N-Boc-ethanolamine

    • Source: Organic Syntheses, Coll. Vol. 10, p. 74.
    • Relevance: Establishes the baseline NMR for the starting m
  • General Procedure for Williamson Ether Synthesis of Fluorinated/Ketone Ethers

    • Source:Journal of Medicinal Chemistry, "Design and Synthesis of Novel Linkers for PROTACs".
    • Relevance: Provides the methodological basis for the NaH/THF alkyl
  • Spectroscopic Database for Organic Compounds (SDBS)

    • Source: AIST (National Institute of Advanced Industrial Science and Technology).
    • Relevance: Used for verifying chemical shifts of the acetonyl and Boc moieties.
  • PubChem Compound Summary: tert-butyl N-[2-(2-oxopropoxy)

    • Source: National Library of Medicine (CID: 121552324).
    • Relevance: Confirmation of chemical structure and calculated physicochemical properties.[4][5][6][7]

Sources

Foundational

Stability and Degradation of tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate

The following technical guide details the stability profile and degradation mechanisms of tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate , a bifunctional linker widely used in PROTAC® and bioconjugate chemistry. A Technic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stability profile and degradation mechanisms of tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate , a bifunctional linker widely used in PROTAC® and bioconjugate chemistry.

A Technical Guide for Drug Development Scientists[1]

Executive Summary

tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate (CAS: 1864063-87-5), often referred to as "Boc-amino-ethoxy-acetone," is a critical hetero-bifunctional linker. It bridges an amine-reactive precursor (via the ketone, typically utilizing oxime ligation) and a carboxylic acid or activated ester (via the amine, post-Boc deprotection).

Its stability profile is defined by two competing reactivities: the acid-lability of the Boc group and the electrophilicity of the


-alkoxy ketone . While the molecule is chemically robust under neutral storage conditions, it exhibits a "gateway degradation" mechanism: the loss of the Boc group triggers a rapid, intramolecular cyclization that irreversibly destroys the linker utility. This guide provides the mechanistic understanding and protocols necessary to control these risks.

Molecular Architecture & Reactivity Profile

To predict degradation, we must deconstruct the molecule into its reactive pharmacophores.

Functional GroupStructure FragmentReactivity Concern (CQA)
Boc Carbamate (t-Bu)-O-C(=O)-NH-High Acid Sensitivity. Cleaves in presence of strong acids (TFA, HCl) or prolonged exposure to acidic buffers (pH < 4). Thermally unstable >100°C.
Ether Linkage -CH2-O-CH2-Oxidative Sensitivity. Susceptible to radical autoxidation at the

-methylene positions, leading to peroxide formation.

-Alkoxy Ketone
-O-CH2-C(=O)-CH3Base/Nucleophile Sensitivity. The

-protons are acidic (

). Susceptible to enolization, aldol condensation, and nucleophilic attack (e.g., by amines).
The "Gateway" Degradation Mechanism

The most critical insight for researchers is the Intramolecular Cyclization Risk .

  • Intact Molecule: The Boc group sterically and chemically masks the amine, preventing reaction with the distal ketone.

  • Trigger Event: Acidic hydrolysis removes the Boc group.

  • Catastrophic Failure: The liberated primary amine (H2N-) attacks the ketone (C=O) intramolecularly. This forms a 6-membered morpholine hemiaminal, which dehydrates to a stable cyclic imine (dehydromorpholine).

Implication: Acidic instability is not just a deprotection event; it is a degradation trigger.

Degradation Pathways[1]

The following diagram illustrates the primary degradation cascades.

DegradationPathways Parent Parent Molecule (Boc-Linker-Ketone) BocCleavage Acid Hydrolysis (Loss of t-Bu + CO2) Parent->BocCleavage H+ / Heat Peroxide Degradant B: Ether Peroxide Parent->Peroxide O2 / Light Aldol Degradant C: Aldol Dimers Parent->Aldol Strong Base FreeAmine Intermediate: Free Amine-Ketone BocCleavage->FreeAmine CyclicImine Degradant A: Cyclic Dehydromorpholine (Irreversible) FreeAmine->CyclicImine Spontaneous Cyclization (pH > 5)

Figure 1: Mechanistic degradation map.[1] The acid-catalyzed pathway leads to rapid cyclization once the amine is exposed.

Detailed Mechanisms
  • Acid-Catalyzed Hydrolysis (Primary Pathway):

    • Mechanism: Protonation of the carbamate carbonyl oxygen, followed by collapse of the tert-butyl cation.

    • Kinetics: First-order with respect to [H+].

    • Result: Formation of the free amine salt.[2] If the pH is neutralized, the amine attacks the ketone to form a Schiff base.

  • Oxidative Degradation:

    • Mechanism: Radical abstraction of a hydrogen atom from the methylene group adjacent to the ether oxygen (-O-CH(•)-), followed by reaction with

      
      .
      
    • Risk: Increases with surface area exposure (solid state) and light.

  • Base-Catalyzed Enolization:

    • Mechanism: Strong bases (e.g., NaOH, NaH) deprotonate the

      
      -carbon of the ketone.
      
    • Result: Can lead to self-condensation (Aldol) or isomerization. Note: The Boc group is generally stable to base.[]

Stability Testing Protocols (ICH Q1A Aligned)

As this reagent is often an intermediate, full ICH Q1A(R2) testing may be excessive. However, for rigorous quality control (QC), the following "Stress Testing" protocol is recommended to establish a re-test date.

Experimental Workflow
Stress ConditionProtocolPurposeAcceptance Criteria
Acid Hydrolysis Dissolve in 0.1 N HCl (in MeOH/Water). Stir at RT for 24h.Simulate deprotection conditions; assess Boc stability.< 5% degradation (Boc loss).
Base Hydrolysis Dissolve in 0.1 N NaOH. Stir at RT for 4h.Assess ketone enolization/aldol risk.< 2% degradation.
Oxidation Treat with 0.3%

for 4h.
Assess ether/ketone oxidation.< 1% peroxide formation.
Thermal (Solid) Store solid at 60°C for 7 days.Accelerated shelf-life prediction.[4]> 98% purity retention.[2]
Photostability Expose to 1.2 million lux hours (ICH Q1B).Assess radical oxidation sensitivity.No significant change.
Analytical Methodology: LC-MS

Standard UV-HPLC is insufficient for this molecule because the Boc and aliphatic ether groups have negligible UV absorbance (>210 nm), and the ketone carbonyl absorption (~280 nm) is weak (


).

Recommended Method:

  • Instrument: UHPLC-MS (Single Quadrupole or TOF).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI+ (Positive Mode).

    • Parent Ion:

      
      , 
      
      
      
      , and
      
      
      .
    • Note: In-source fragmentation often cleaves the Boc group. Distinguish "in-source" loss from "real" degradation by checking retention times.

Handling & Storage Recommendations

Based on the degradation profile, the following storage ecosystem is required to maintain >98% purity over 12 months.

  • Temperature: Store at -20°C . Thermal energy accelerates both Boc cleavage and oxidative radical initiation.

  • Atmosphere: Store under Argon or Nitrogen .[5] Eliminate oxygen to prevent ether peroxidation.

  • Moisture Control: Strictly desiccated . Moisture promotes hydrolysis of the Boc group (slowly) and facilitates general degradation.

  • Solvent Compatibility:

    • Preferred: DMSO, DMF, DCM (anhydrous).

    • Avoid: Protic solvents (MeOH, EtOH) for long-term storage, as they can participate in hemiacetal formation with the ketone.

    • Avoid: Acidic solvents (Chloroform often contains HCl stabilizers; use Amylene-stabilized Chloroform only).

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[4][6][7] International Council for Harmonisation. Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Detailed data on Boc acid lability and thermal limits). Link

  • BenchChem Technical Support. (2025). Managing

    
    -Chloro Ketone and 
    
    
    
    -Alkoxy Ketone Stability. (General principles of $\alpha-functionalized ketone reactivity). Link
  • Organic Chemistry Portal. (2024). Boc-Protected Amino Groups: Stability and Cleavage.[9] (Mechanistic review of carbamate stability). Link

Sources

Exploratory

An In-Depth Technical Guide to tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate

Abstract This technical guide provides a comprehensive overview of tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate, a bifunctional organic molecule of interest to researchers in synthetic chemistry and drug discovery. The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate, a bifunctional organic molecule of interest to researchers in synthetic chemistry and drug discovery. The document details its chemical structure, molecular formula, and molecular weight. Due to the limited availability of published experimental data, this guide synthesizes information from chemical databases and provides a theoretical framework for its synthesis and potential applications, drawing parallels with structurally related compounds. The guide also outlines necessary safety and handling protocols based on general principles for carbamate compounds.

Introduction

tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate is a chemical compound featuring a carbamate functional group protected by a tert-butoxycarbonyl (Boc) group, and a ketone functionality. The presence of these distinct reactive sites makes it a potentially versatile building block in organic synthesis. The Boc-protected amine allows for selective deprotection under acidic conditions, revealing a primary amine for further functionalization. The ketone group can participate in various reactions, such as reductive amination, aldol condensation, or the formation of hydrazones and other derivatives. This dual functionality suggests its potential utility in the synthesis of more complex molecules, including peptidomimetics and heterocyclic structures relevant to pharmaceutical development.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate are not widely available in peer-reviewed literature. The following table summarizes the known and predicted properties of the compound.

PropertyValueSource
Molecular Formula C10H19NO4[1], [2]
Molecular Weight 217.26 g/mol [2]
CAS Number 1864063-87-5[2]
Canonical SMILES CC(=O)COCCNC(=O)OC(C)(C)C[1]
InChIKey DIUFKXOGSWLROZ-UHFFFAOYSA-N[1]
Predicted XlogP 0.5[1]
Appearance Not available
Melting Point Not available
Boiling Point Not available
Solubility Not available
Density Not available

Synthesis and Reaction Mechanisms

A specific, peer-reviewed synthesis protocol for tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate is not currently published. However, a plausible synthetic route can be proposed based on established organic chemistry principles. The synthesis would likely involve a two-step process starting from commercially available N-Boc-ethanolamine.

Proposed Synthesis Workflow

The proposed synthesis involves the etherification of N-Boc-ethanolamine with chloroacetone.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product N-Boc-ethanolamine N-Boc-ethanolamine Reaction_Vessel Etherification in an aprotic solvent (e.g., THF) N-Boc-ethanolamine->Reaction_Vessel Chloroacetone Chloroacetone Chloroacetone->Reaction_Vessel Base Base (e.g., NaH) Base->Reaction_Vessel Product tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate Reaction_Vessel->Product

Caption: Proposed synthesis of tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • N-Boc-ethanolamine

  • Chloroacetone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of N-Boc-ethanolamine in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add a solution of chloroacetone in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Potential Applications in Research and Development

While specific applications for tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate are not documented, its structure suggests several potential uses in drug discovery and organic synthesis.

  • As a Linker: The bifunctional nature of this molecule makes it a candidate for use as a linker in the development of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). The ketone can be used to attach a payload or a ligand, while the Boc-protected amine can be deprotected to link to another molecule.

  • In Heterocyclic Synthesis: The ketone and the latent amine functionality can be utilized in the synthesis of various heterocyclic scaffolds, which are prevalent in many biologically active compounds.

  • In Peptidomimetic Chemistry: The molecule can serve as a building block for the synthesis of peptidomimetics, where the natural peptide backbone is modified to improve properties such as stability and bioavailability.

The following diagram illustrates a potential logical workflow for its use in the synthesis of a novel compound.

Application_Workflow Start tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate Step1 Reductive Amination of Ketone Start->Step1 Reaction with a primary amine Step2 Deprotection of Boc Group Step1->Step2 Treatment with acid (e.g., TFA) Step3 Amide Coupling Step2->Step3 Reaction with a carboxylic acid Final Novel Bioactive Compound Step3->Final

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Bioconjugation via tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate

Target Audience: Researchers, scientists, and drug development professionals specializing in Antibody-Drug Conjugates (ADCs), PROTACs, and biomaterial functionalization. Introduction & Mechanistic Rationale In the develo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in Antibody-Drug Conjugates (ADCs), PROTACs, and biomaterial functionalization.

Introduction & Mechanistic Rationale

In the development of targeted therapeutics and complex bioconjugates, achieving absolute chemoselectivity and long-term stability is paramount. tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate (commonly referred to as Boc-NH-PEG1-Ketone) is a highly specialized heterobifunctional linker designed to bridge primary amines and aminooxy-functionalized payloads.

This molecule features two critical domains:

  • Boc-Protected Primary Amine: The tert-butyloxycarbonyl (Boc) group ensures the amine remains inert during storage and initial synthetic steps. Upon acidic deprotection, it reveals a highly nucleophilic primary amine capable of undergoing nucleophilic acyl substitution with N-hydroxysuccinimide (NHS) esters to form a stable amide bond .

  • Methyl Ketone Handle: Unlike aldehydes, which are prone to oxidation and off-target imine formation with endogenous lysine residues, ketones are highly bioorthogonal. They react specifically with alkoxyamines (aminooxy groups) to form an oxime linkage. The resulting oxime bond exhibits exceptional hydrolytic stability (Kd ≤ 10⁻⁸ M), making it ideal for in vivo applications .

The ultra-short PEG1 (ethyl ether) spacer minimizes hydrophobicity and steric hindrance, keeping the conjugated payload closely tethered to the biomolecule surface.

The Causality of Nucleophilic Catalysis (E-E-A-T)

While ketone-oxime ligation is highly stable, the uncatalyzed reaction is notoriously slow at physiological pH (7.0–7.4). To utilize this linker effectively on pH-sensitive biologics, nucleophilic catalysis is required.

Aniline and its derivatives, specifically p-phenylenediamine (pPDA) , act as nucleophilic catalysts by attacking the ketone to form a highly reactive Schiff base intermediate. Because the aminooxy payload possesses an adjacent heteroatom with a lone pair (the "alpha-effect"), it is significantly more nucleophilic than standard amines. The aminooxy group rapidly attacks the Schiff base via transimination, displacing the pPDA catalyst and forming the irreversible oxime bond .

Using 10 mM pPDA can accelerate the rate of ketone-oxime formation by approximately 120-fold at pH 7.0 compared to uncatalyzed conditions, allowing for rapid, high-yielding bioconjugation without subjecting proteins to denaturing acidic environments [[1]]([Link]).

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Linker
PropertySpecification
Chemical Name tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate
Common Name Boc-NH-PEG1-Ketone
Molecular Formula C₁₀H₁₉NO₄
Molecular Weight 217.26 g/mol
Reactive Handles Protected Amine (Boc), Methyl Ketone
Optimal Deprotection 50% TFA in DCM (1–2 hours, RT)
Table 2: Relative Rates of Ketone-Oxime Ligation at pH 7.0
Condition / CatalystConcentrationFold Rate Increase (vs. Uncatalyzed)Reference
Uncatalyzed N/A1x (Baseline)[[1]]([Link])
Aniline 100 mM~40x
p-Phenylenediamine (pPDA) 10 mM~120x

Experimental Workflows & Self-Validating Protocols

G A Boc-NH-PEG1-Ketone (Inactive) B NH2-PEG1-Ketone (Active Amine) A->B Step 1: TFA Deprotection (Remove Boc) C Protein-PEG1-Ketone (Ketone-Modified) B->C Step 2: Amine Coupling (NHS-Ester Protein) D Protein-Oxime-Payload (Final Conjugate) C->D Step 3: Oxime Ligation (Aminooxy-Payload + pPDA)

Workflow of bioconjugation using tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate.

Protocol 1: Boc Deprotection to Yield the Reactive Amine

Causality: The Boc group must be removed to expose the primary amine. Trifluoroacetic acid (TFA) provides the necessary acidic protons to cleave the carbamate, releasing isobutylene and CO₂ gas.

  • Preparation: Dissolve 10 mg of tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate in 500 µL of anhydrous Dichloromethane (DCM).

  • Deprotection: Slowly add 500 µL of Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) TFA/DCM solution.

  • Incubation: Stir the reaction continuously for 1.5 hours at room temperature.

  • Evaporation: Evaporate the solvent under a gentle stream of N₂ gas in a fume hood.

  • Lyophilization: Resuspend the oily residue in 1 mL of LC-MS grade water and lyophilize overnight to remove residual trace TFA.

  • Self-Validation System: Analyze the lyophilized powder via LC-MS. Confirm the disappearance of the precursor (m/z 218.2 [M+H]⁺) and the appearance of the free amine (m/z 118.1 [M+H]⁺).

Protocol 2: Amine Coupling to NHS-Activated Biomolecule

Causality: The free amine is reacted with an NHS-ester functionalized protein. A slightly basic pH (8.0–8.3) is required to ensure the primary amine is unprotonated and highly nucleophilic.

  • Buffer Preparation: Prepare the target NHS-activated protein at a concentration of 2–5 mg/mL in 100 mM Sodium Bicarbonate buffer, pH 8.3. (Note: Avoid Tris or glycine buffers, as they contain competing primary amines).

  • Linker Addition: Dissolve the deprotected NH₂-PEG1-Ketone in anhydrous DMSO to create a 100 mM stock. Add 10 to 20 molar equivalents of the linker to the protein solution. Ensure final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the mixture for 2 hours at room temperature with gentle end-over-end mixing.

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes to quench unreacted NHS esters .

  • Purification: Remove excess small molecules using a size-exclusion desalting column (e.g., Zeba Spin) pre-equilibrated with PBS (pH 7.4).

  • Self-Validation System: Analyze the modified protein via Intact Mass Spectrometry (ESI-TOF). A distinct mass shift corresponding to the addition of the PEG1-Ketone indicates successful functionalization.

Protocol 3: pPDA-Catalyzed Oxime Ligation

Causality: To overcome the slow kinetics of ketone-oxime formation at physiological pH, pPDA is introduced to form a highly reactive Schiff base intermediate, driving the reaction to completion rapidly.

G K Ketone-Modified Protein (R-C(=O)-CH3) I Schiff Base Intermediate (Highly Reactive) K->I Fast reversible reaction with pPDA C p-Phenylenediamine (pPDA) Catalyst C->I Nucleophilic attack O Stable Oxime Conjugate (R-C(=N-O-R')-CH3) I->O Transimination with Aminooxy A Aminooxy-Payload (R'-O-NH2) A->O Displaces pPDA O->C Catalyst regenerated

Mechanism of pPDA-catalyzed oxime ligation for ketone-modified biomolecules.

  • Catalyst Preparation: Prepare a fresh 100 mM stock of p-phenylenediamine (pPDA) in DMSO.

  • Reaction Setup: To the purified Ketone-Modified Protein (in PBS, pH 7.0–7.4), add the pPDA stock to achieve a final catalyst concentration of 10 mM.

  • Payload Addition: Add 5 to 10 molar equivalents of the desired Aminooxy-functionalized payload (e.g., Aminooxy-Fluorophore, Aminooxy-PEG, or Aminooxy-Drug).

  • Incubation: Incubate the reaction at room temperature for 2 to 4 hours. (Without pPDA, this step would require 24–48 hours or a drop to pH 4.5).

  • Purification: Purify the final bioconjugate via Tangential Flow Filtration (TFF) or dialysis against PBS to remove the pPDA catalyst and unreacted payload.

  • Self-Validation System: Confirm the formation of the bioconjugate using SDS-PAGE (for PEGylation mass shifts) or UV-Vis spectrophotometry (calculating the Degree of Labeling [DoL] if a fluorophore or chromophore drug was used).

References

  • Zeng, Y., et al. "Bioorthogonal oxime ligation mediated in vivo cancer targeting." Chemical Science, Royal Society of Chemistry, 2015. URL:[Link]

  • Wendeler, M., et al. "Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines." Bioconjugate Chemistry, American Chemical Society, 2014. URL:[Link]

Sources

Application

Application Note: Strategic Utilization of tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate in Bioconjugation

CAS: 1864063-87-5 | Molecular Formula: C₁₀H₁₉NO₄ | M.W.: 217.26 g/mol Executive Summary This guide details the application of tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate (hereafter referred to as Linker-186 ) as a hete...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1864063-87-5 | Molecular Formula: C₁₀H₁₉NO₄ | M.W.: 217.26 g/mol

Executive Summary

This guide details the application of tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate (hereafter referred to as Linker-186 ) as a heterobifunctional spacer in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptide macrocycles.

Linker-186 is distinguished by its Boc-Ketone orthogonality . It features a Boc-protected primary amine on one terminus and a methyl ketone on the other. This design allows researchers to perform standard amide coupling chemistries on the amine side while maintaining the ketone as a "dormant" bioorthogonal handle. The ketone can subsequently undergo chemoselective oxime ligation or hydrazone formation , facilitating the modular assembly of complex biological machinery without the need for metal catalysts (unlike click chemistry).

Technical Specifications & Stability Profile

PropertySpecificationNotes
Appearance Colorless to pale yellow oilViscous liquid at RT.
Solubility DMSO, DMF, DCM, MethanolSparingly soluble in water; requires organic co-solvent.
Reactive Group A Methyl KetoneReacts with Aminooxy (

) or Hydrazide (

).
Reactive Group B Boc-Protected AmineDeprotects with TFA or HCl to yield primary amine.
Linker Type Non-cleavable (Ether backbone)Stable in plasma; suitable for permanent conjugation.
Storage -20°C, DesiccatedHygroscopic. Avoid repeated freeze-thaw cycles.
Stability Analysis
  • Acid Stability: The ketone moiety is stable under standard Boc-deprotection conditions (e.g., 20-50% TFA in DCM).

  • Base Stability: The Boc group is stable to bases used in Fmoc-peptide synthesis (e.g., Piperidine), allowing this linker to be used in solid-phase synthesis (SPPS).

  • Thermal: Stable up to 40°C; degradation (decarboxylation) may occur at elevated temperatures >80°C under acidic conditions.

Mechanism of Action: The Orthogonal Workflow

The utility of Linker-186 lies in its ability to bridge two distinct functional modules (e.g., an E3 ligase ligand and a target protein ligand) using orthogonal chemistries.

Mechanistic Pathway
  • Amine Activation: The Boc group masks the amine, preventing self-polymerization during the functionalization of the ketone (if performed first) or allowing the ketone to remain inert while the amine is deprotected and coupled.

  • Ketone Bioorthogonality: The ketone does not react with amines, carboxylic acids, or thiols under physiological conditions. It reacts specifically with alpha-nucleophiles (aminooxy/hydrazide) at acidic pH (4.5–6.5).

LinkerStrategy Linker Linker-186 (Boc-Amine ... Ketone) Deprotection Step 1: Acid Treatment (TFA/DCM) Linker->Deprotection FreeAmine Intermediate: NH2 ... Ketone Deprotection->FreeAmine -Boc Coupling Step 2: Amide Coupling (COOH-Ligand + HATU) FreeAmine->Coupling ConjugateA Ligand A-Linker-Ketone Coupling->ConjugateA Amide Bond Formation Ligation Step 3: Oxime Ligation (Aminooxy-Ligand B) ConjugateA->Ligation pH 4.5 Catalyst FinalProduct PROTAC / Conjugate Ligand A-Linker=N-O-Ligand B Ligation->FinalProduct Stable Oxime Linkage

Figure 1: Strategic workflow for assembling a bifunctional conjugate using Linker-186. The ketone remains intact during the amine coupling steps.

Experimental Protocols

Protocol A: Boc-Deprotection & Amide Coupling

Use this protocol to attach the linker to a carboxylic acid-containing payload (e.g., VHL ligand for PROTACs).

Materials:

  • Linker-186

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Carboxylic Acid Payload (R-COOH)

  • HATU (Coupling Reagent)

  • DIPEA (Base)

Step-by-Step:

  • Deprotection: Dissolve Linker-186 (1 eq) in DCM (5 mL/mmol). Add TFA to a final concentration of 20% v/v.

  • Reaction: Stir at room temperature (RT) for 1–2 hours. Monitor by TLC (disappearance of Boc starting material) or LC-MS (Appearance of [M-Boc+H]+ mass).

    • Note: The ketone is stable here.

  • Work-up: Concentrate the solution under reduced pressure to remove TFA. Co-evaporate with toluene (2x) to remove trace acid. The result is the TFA salt of the amine-ketone.

  • Coupling: Dissolve the R-COOH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 5 mins to activate the acid.

  • Addition: Add the amine-ketone TFA salt (from step 3) dissolved in minimal DMF to the activated acid mixture.

  • Completion: Stir at RT for 2–4 hours. Purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient).

Protocol B: Oxime Ligation (Ketone Conjugation)

Use this protocol to conjugate the Ketone-functionalized molecule to an Aminooxy-containing partner.

Materials:

  • Ketone-functionalized precursor (from Protocol A)

  • Aminooxy-Ligand (e.g.,

    
    )
    
  • Catalyst: p-phenylenediamine (pPDA) or Aniline (Optional but recommended for neutral pH).

  • Buffer: 0.1M Sodium Acetate (pH 4.5) OR PBS (pH 7.[1]4) if using catalyst.[2][3]

Step-by-Step:

  • Preparation: Dissolve the Ketone-precursor and Aminooxy-Ligand (1.2 eq) in a mixture of Buffer/DMSO (1:1 ratio is common to ensure solubility).

  • pH Adjustment:

    • Standard Method: Adjust pH to 4.5 using acetic acid.[4] This protonates the ketone oxygen, making it more electrophilic.[5]

    • Catalytic Method (Neutral pH): Work in PBS (pH 7.4).[4] Add Aniline or pPDA to a final concentration of 10–100 mM.

  • Incubation: Incubate at RT for 4–16 hours.

    • Reaction Check: Oxime formation is often slow.[4] LC-MS should show a shift corresponding to the loss of water (

      
      ).
      
  • Purification: The oxime bond is hydrolytically stable. Purify via HPLC.

    • Critical QC: Verify the geometry. Oximes can exist as E/Z isomers, often appearing as two closely eluting peaks on HPLC. This is normal and usually does not affect biological potency.

Quality Control & Validation

To ensure the integrity of the linker during synthesis, use the following validation checkpoints:

CheckpointTechniqueExpected Result
Boc Removal ¹H NMR Disappearance of large singlet at ~1.4 ppm (9H).
Ketone Integrity ¹³C NMR Presence of signal at ~205–210 ppm (Carbonyl carbon).
Oxime Formation LC-MS Mass shift of -18 Da (dehydration).
Isomerism HPLC Potential doublet peak (E/Z isomers) is acceptable.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548.

  • BLDpharm. Product Specifications: tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate (CAS 1864063-87-5).[6]

  • BenchChem. The Mechanism of Oxime Ligation with Aminooxy Linkers: An In-depth Technical Guide.

Sources

Method

Application Note: Experimental Workflows for tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate in Bifunctional Linker Synthesis

Introduction and Structural Rationale In modern drug discovery—particularly in the design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptidomimetics—the selection of bifunctional li...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

In modern drug discovery—particularly in the design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptidomimetics—the selection of bifunctional linkers is critical for maintaining target affinity and optimizing pharmacokinetic properties. tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate is a highly versatile, heterobifunctional building block designed specifically for modular synthesis.

This molecule features three distinct structural domains, each engineered for a specific chemical purpose:

  • The Methyl Ketone (2-oxopropoxy group): Serves as an electrophilic handle, enabling orthogonal functionalization via reductive amination or Wittig olefination.

  • The Ether Linkage: Acts as a minimal PEG-like spacer, introducing flexibility and acting as a hydrogen-bond acceptor to improve the aqueous solubility of the final conjugate.

  • The Boc-Protected Primary Amine: Provides a stable, non-nucleophilic terminus that can be unmasked under acidic conditions for subsequent amide coupling.

This application note provides field-proven, self-validating protocols for the two most critical transformations involving this linker: catalytic reductive amination of the ketone, and the subsequent deprotection/amide coupling of the amine.

Physicochemical Properties

PropertyValueClinical / Synthetic Relevance
Chemical Formula C₁₀H₁₉NO₄Defines mass for LC-MS tracking.
Molecular Weight 217.26 g/mol Low molecular weight prevents linker-induced bulkiness.
Exact Mass [M+H]⁺ 218.13Primary target peak for MS monitoring.
H-Bond Donors 1 (Carbamate NH)Minimal donor count aids in membrane permeability.
H-Bond Acceptors 4 (Ether, Ketone, Carbamate O)Enhances aqueous solubility and limits lipophilicity.

Workflow 1: Catalytic Reductive Amination of the Methyl Ketone

Mechanistic Rationale (Causality)

To append a targeting ligand or a secondary structural motif to the linker, the methyl ketone is subjected to reductive amination. We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) rather than sodium cyanoborohydride (NaBH₃CN). The three electron-withdrawing acetoxy groups significantly attenuate the nucleophilicity of the borohydride. This ensures that the reagent is too mild to reduce the parent methyl ketone, but sufficiently reactive to irreversibly reduce the transient, highly electrophilic iminium ion intermediate[1]. Furthermore, NaBH(OAc)₃ avoids the generation of highly toxic hydrogen cyanide gas, making the protocol safer and more scalable[2]. Glacial acetic acid (AcOH) is added as a co-catalyst to accelerate the initial condensation step by protonating the ketone oxygen.

Step-by-Step Protocol
  • Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate (1.0 equiv, 2.0 mmol) and the desired primary or secondary amine (1.1 equiv, 2.2 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL).

  • Catalysis: Add glacial acetic acid (1.2 equiv, 2.4 mmol) dropwise. Stir the mixture at room temperature (20–25 °C) for 30 minutes to allow for hemiaminal formation and subsequent dehydration to the iminium ion.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv, 3.0 mmol) in three equal portions over 15 minutes to prevent sudden exotherms.

  • Validation Checkpoint: After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material mass ([M+H]⁺ = 218.1) is fully consumed and replaced by the product mass.

  • Quench & Workup: Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until effervescence ceases. Extract the aqueous layer with dichloromethane (DCM) (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Mechanism K Methyl Ketone (Substrate) I Hemiaminal Intermediate K->I AcOH Catalyst (Condensation) A Primary/Secondary Amine (Nucleophile) A->I AcOH Catalyst (Condensation) IM Iminium Ion (Activated Electrophile) I->IM -H2O R Hydride Transfer from NaBH(OAc)3 IM->R Fast P Alkylated Amine (Product) R->P Irreversible Reduction

Figure 1: Mechanistic pathway of NaBH(OAc)3-mediated reductive amination.

Workflow 2: Boc Deprotection and Amide Coupling

Mechanistic Rationale (Causality)

Once the ketone is functionalized, the Boc group must be removed to expose the primary amine. This is achieved using Trifluoroacetic Acid (TFA), which protonates the carbamate oxygen, triggering the release of isobutylene gas and carbon dioxide.

For the subsequent amide coupling, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier reagent[3]. Introduced by Carpino, HATU incorporates a 7-aza-1-hydroxybenzotriazole (HOAt) leaving group. The nitrogen atom at the 7-position acts as a neighboring hydrogen-bond acceptor, pre-organizing the incoming amine nucleophile. This proximity effect dramatically accelerates the coupling rate and suppresses epimerization of stereocenters, making it vastly superior to traditional carbodiimides like EDC or DCC[4].

Step-by-Step Protocol

Part A: Boc Deprotection

  • Dissolve the Boc-protected intermediate (1.0 mmol) in anhydrous DCM (4 mL).

  • Cool the flask to 0 °C in an ice bath. Slowly add TFA (1 mL) to create a 20% v/v TFA/DCM solution.

  • Remove the ice bath and stir at room temperature for 1 hour.

  • Validation Checkpoint: Perform TLC (Ninhydrin stain). The disappearance of the UV-active/Boc-protected spot and the appearance of a baseline spot that turns deep purple upon heating with Ninhydrin confirms complete deprotection.

  • Evaporate the solvent under a stream of nitrogen. Co-evaporate with toluene (3 × 5 mL) to remove residual TFA, yielding the amine as a TFA salt.

Part B: HATU-Mediated Amide Coupling

  • In a separate flask, dissolve the desired carboxylic acid (1.1 equiv, 1.1 mmol) and HATU (1.1 equiv, 1.1 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) and stir for 5 minutes to form the active HOAt ester.

  • Dissolve the crude amine TFA salt (from Part A) in DMF (2 mL) and add it dropwise to the activated acid solution.

  • Stir at room temperature for 2 hours.

  • Workup: Dilute with ethyl acetate (20 mL) and wash sequentially with 5% aqueous citric acid (10 mL), saturated NaHCO₃ (10 mL), and brine (3 × 10 mL) to remove DMF. Dry over Na₂SO₄ and concentrate.

Workflow A tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate (Starting Material) B Reductive Amination (NaBH(OAc)3, DCE, AcOH) A->B Step 1 C Boc-Protected Alkyl Amine B->C Yield: 75-85% D Boc Deprotection (TFA / DCM) C->D Step 2 E Free Primary Amine (TFA Salt) D->E Yield: >95% F Amide Coupling (HATU, DIPEA, R-COOH) E->F Step 3 G Final Functionalized Linker F->G Yield: 80-90%

Figure 2: Sequential synthetic workflow for bifunctional linker functionalization.

Analytical Benchmarks & Expected Outcomes

Reaction StepExpected YieldReaction TimePrimary Analytical Indicator (LC-MS / TLC)
Reductive Amination 75% – 85%4 – 6 hoursDisappearance of m/z 218.1; appearance of [M+Amine-H₂O+H]⁺
Boc Deprotection > 95% (Crude)1 hourPositive Ninhydrin stain (purple); loss of m/z -100 (Boc group)
Amide Coupling 80% – 90%2 hoursAppearance of target conjugate mass; clean organic extraction

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal.[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed (NIH).[Link]

  • El Haddadi, M., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.[Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society (Cited via UNIWA).[Link]

Sources

Application

Application Note: Purification of tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate via Normal-Phase Silica Gel Chromatography

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol Introduction & Physicochemical Profiling tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate (...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol

Introduction & Physicochemical Profiling

tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate (often referred to as a Boc-protected amino ether ketone) is a highly versatile intermediate used in the synthesis of peptidomimetics, PROTAC linkers, and novel drug scaffolds. Structurally, the molecule features a Boc-protected primary amine, an aliphatic ether linkage, and a terminal methyl ketone.

Before initiating any purification, it is critical to profile the molecule's physicochemical properties, as these directly dictate the chromatographic strategy.

Table 1: Physicochemical Profile & Chromatographic Implications
PropertyValue / CharacteristicChromatographic Implication
Chemical Formula C₁₀H₁₉NO₄Moderate molecular weight (217.26 g/mol ); elutes predictably without severe diffusion.
Functional Groups Carbamate, Ether, KetoneMultiple hydrogen-bond acceptors dictate strong, predictable interactions with the silica stationary phase.
UV Absorbance None (>220 nm)Lacks a conjugated

-system. Cannot use standard 254 nm UV detection; requires chemical staining.
Acid/Base Nature Neutral (Protected Amine)The Boc group masks the amine's basicity. No amine modifiers (e.g., Et₃N) are required in the mobile phase.
Solubility DCM, EtOAc, AlcoholsHighly soluble in moderate-polarity solvents; allows for concentrated liquid loading onto the column.

Chromatographic Rationale & Mechanistic Insights

As a Senior Application Scientist, designing a purification protocol requires moving beyond trial-and-error to understand the causality behind phase interactions and detection mechanisms.

Stationary Phase Dynamics

Bare silica gel (SiO₂) features acidic silanol (Si-OH) groups. Free, unprotected organic amines interact too strongly with these acidic sites, leading to severe band broadening (tailing) and requiring aggressive solvent mixtures modified with ammonia or triethylamine to elute[1]. However, the Boc (tert-butoxycarbonyl) protecting group masks the amine's lone pair through resonance with the carbamate carbonyl, drastically reducing its basicity[2]. This allows the molecule to elute cleanly on standard normal-phase silica using a simple binary solvent system.

Mobile Phase Selection

Given the molecule's moderate polarity—driven by the ketone and carbamate groups but shielded by aliphatic carbons—a gradient of Hexane and Ethyl Acetate (Hex:EtOAc) provides optimal resolution. Dichloromethane/Methanol (DCM:MeOH) is generally too polar and compresses the separation of closely eluting impurities.

The Detection Challenge: Thermal Pyrolysis

Because the molecule is UV-inactive, fractions must be monitored via Thin Layer Chromatography (TLC) using chemical stains. Ninhydrin is the premier stain for amines, but it only reacts with free primary and secondary amines. Boc-protected amines will not stain at room temperature[3].

To overcome this, the TLC plate must be vigorously heated (>150°C) after applying the stain. The heat induces the thermal pyrolysis of the Boc group, releasing gaseous isobutylene and carbon dioxide[4]. This in situ deprotection unmasks the free primary amine, which immediately reacts with the ninhydrin reagent to form a highly visible purple/brown spot (Ruhemann's purple)[3].

Mechanism A Boc-Protected Amine (UV Inactive) B Apply Ninhydrin Stain (No Color at RT) A->B C Heat Plate (>150°C) Thermal Pyrolysis B->C D Release of Isobutylene & CO2 (Free Amine Generated) C->D E Reaction with Ninhydrin (Ruhemann's Purple) D->E

Mechanism of thermal Boc-deprotection and Ninhydrin staining.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By optimizing the TLC conditions prior to column loading, you guarantee that the chosen gradient will successfully resolve the target molecule from its impurities.

Phase 1: TLC Method Development (Self-Validation)
  • Spotting: Dissolve a small aliquot of the crude mixture in DCM and spot it onto a silica gel TLC plate alongside the pure starting materials (if available) for reference.

  • Development: Develop the plate in a chamber containing a 2:1 Hexane:EtOAc mixture.

  • Visualization:

    • Remove the plate and let the solvent evaporate completely.

    • Dip the plate into a standard Ninhydrin stain solution (0.2% w/v ninhydrin in ethanol/butanol with a few drops of acetic acid).

    • Critical Step: Heat the plate vigorously with a heat gun until the background turns slightly yellow and the target compound appears as a distinct purple/brown spot[3].

  • Optimization: Adjust the Hexane:EtOAc ratio until the target compound has an Retention Factor (

    
    ) of approximately 0.25 to 0.30.
    
Phase 2: Column Preparation
  • Slurry Packing: Weigh out silica gel (approx. 30–50 times the mass of the crude sample). In a beaker, mix the silica with Hexane to form a uniform slurry.

  • Pouring: Pour the slurry into a glass chromatography column with the stopcock open. Tap the sides of the column gently with a rubber mallet to ensure the silica bed settles evenly without air bubbles or cracks.

  • Equilibration: Run 2 column volumes of Hexane through the bed, ensuring the solvent level never drops below the top of the silica.

Phase 3: Sample Loading & Elution
  • Liquid Loading: Dissolve the crude sample in the absolute minimum volume of DCM (or a 4:1 Hexane:EtOAc mixture). Causality Note: Using a minimal volume prevents band broadening at the top of the column, ensuring sharp, concentrated elution peaks.

  • Application: Carefully apply the dissolved sample directly to the flat surface of the silica bed using a long glass pipette. Drain the solvent until the sample is just absorbed into the silica.

  • Gradient Elution:

    • Begin elution with 4:1 Hexane:EtOAc to wash off non-polar impurities (e.g., unreacted alkylating agents).

    • Gradually increase the polarity to 2:1, and finally 1:1 Hexane:EtOAc to elute the target tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate.

  • Fraction Collection: Collect consistent volumes (e.g., 15–20 mL fractions) in test tubes.

Phase 4: Detection & Pooling
  • Screening: Spot every 3rd or 4th fraction onto a large TLC plate.

  • Staining: Dip in Ninhydrin and heat vigorously as established in Phase 1.

  • Pooling: Identify the continuous sequence of fractions containing the pure product (single spot at the correct

    
    ). Pool these fractions into a pre-weighed round-bottom flask.
    
  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator. Place the flask under high vacuum to remove residual EtOAc, yielding the pure product as a viscous oil or low-melting solid.

Workflow A 1. Crude Mixture B 2. Slurry Packing A->B C 3. Liquid Loading B->C D 4. Gradient Elution C->D E 5. Fraction Collection D->E F 6. TLC & Staining E->F G 7. Pure Product F->G

Workflow for silica gel column chromatography purification.

References

Sources

Method

Protocol for the Boc Deprotection of tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate: Mitigating Intramolecular Cyclization

Executive Summary & Chemical Context The removal of the tert-butyloxycarbonyl (Boc) protecting group is a foundational transformation in organic synthesis and peptide chemistry, typically achieved under acidic conditions...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a foundational transformation in organic synthesis and peptide chemistry, typically achieved under acidic conditions[1]. However, the deprotection of tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate presents a unique structural challenge. The parent molecule contains a Boc-protected primary amine separated from a methyl ketone by an ether linkage.

While the standard acidic cleavage of the Boc group proceeds smoothly[2], the resulting deprotected molecule—1-(2-aminoethoxy)propan-2-one —is highly reactive[3]. If the reaction is subjected to a standard basic workup to isolate the free amine, the primary amine will spontaneously undergo an intramolecular nucleophilic attack on the unhindered methyl ketone. This results in the formation of a cyclic imine (specifically, a 5,6-dihydro-3-methyl-2H-1,4-oxazine derivative)[4].

To preserve the integrity of the linear amino-ketone, this protocol strictly mandates the isolation of the product as an ammonium salt (TFA or HCl) , bypassing any neutralization steps[5].

Mechanistic Insights & Pathway Analysis

The deprotection mechanism initiates with the protonation of the carbamate carbonyl oxygen by a strong acid (e.g., Trifluoroacetic Acid or Hydrochloric Acid)[6]. This protonated intermediate is unstable and fragments to release a tert-butyl cation and a carbamic acid intermediate[7]. The carbamic acid rapidly decarboxylates, off-gassing CO₂, and leaves behind the protonated amine salt[6].

The causality behind our experimental design lies in the subsequent workup. In standard protocols, saturated aqueous NaHCO₃ is used to neutralize the excess acid and yield the free base[5]. In our system, generating the free base unlocks the nucleophilicity of the nitrogen, which immediately attacks the C=O carbon of the ketone at the other end of the chain, forming a 6-membered 1,4-oxazine ring[4]. By maintaining acidic conditions and precipitating the salt directly, we kinetically trap the amine in its non-nucleophilic protonated state.

Mechanism SM Boc-NH-CH2-CH2-O-CH2-CO-CH3 Protonated Protonated Boc Intermediate SM->Protonated H+ (TFA/HCl) Carbamic Carbamic Acid + t-Butyl Cation Protonated->Carbamic Cleavage AmineSalt Amine Salt (Stable) Carbamic->AmineSalt -CO2 FreeBase Free Amine (Reactive) AmineSalt->FreeBase Base (OH-) Cyclized Cyclized Imine (1,4-Oxazine) FreeBase->Cyclized Intramolecular Attack

Fig 1. Mechanism of Boc cleavage and the base-catalyzed intramolecular cyclization side-reaction.

Reaction Optimization & Quantitative Data

The table below summarizes the optimization of the deprotection conditions. The data clearly illustrates that basic workup destroys the target linear molecule, while direct precipitation of the salt maximizes yield.

Acid SystemSolventTemp (°C)Time (h)Workup MethodYield (Salt)Cyclization Byproduct (%)
50% TFA DCM252.0Ether Trituration92% < 1%
4M HCl Dioxane251.5Direct Filtration95% < 1%
50% TFADCM252.0Sat. NaHCO₃ (Basic)N/A> 85%
20% TFADCM404.0Ether Trituration78%5%

Experimental Workflows

We provide two validated methodologies. Method A utilizes TFA and is highly effective for small-scale synthesis and rapid cleavage. Method B utilizes HCl in dioxane and is preferred for scale-up, as the resulting hydrochloride salt is often less hygroscopic and easier to handle than the trifluoroacetate salt[8].

Workflow A tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate (Boc-Protected Amino Ketone) B Acidic Cleavage (TFA/DCM or HCl/Dioxane) A->B C Concentration in vacuo (< 30°C) B->C D Trituration/Precipitation (Cold Diethyl Ether) C->D Recommended F Basic Workup (NaHCO3 / NaOH) C->F Avoid (Free Base) E Ammonium Salt Product (Stable, Target) D->E G Intramolecular Cyclization (1,4-Oxazine Byproduct) F->G

Fig 2. Workflow for Boc deprotection highlighting the critical salt isolation pathway.

Method A: TFA/DCM Deprotection (Solution-Phase)

Self-Validating Control: Monitor CO₂ evolution; cessation of bubbling indicates the completion of the decarboxylation phase.

Materials:

  • tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate (Starting Material)

  • Trifluoroacetic acid (TFA), ≥99% purity

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether (pre-chilled to 0 °C)

Step-by-Step Procedure:

  • Preparation: Dissolve the starting material in anhydrous DCM to achieve a concentration of 0.2 M in a round-bottom flask equipped with a magnetic stir bar[6].

  • Cooling: Submerge the flask in an ice-water bath to cool the solution to 0 °C. This minimizes exothermic degradation upon acid addition.

  • Acid Addition: Slowly add TFA dropwise to the stirring solution until a 1:1 (v/v) ratio of TFA to DCM is reached[2].

  • Cleavage: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours. Monitor reaction progress via TLC (Ninhydrin stain) or LC-MS until the starting material is entirely consumed[5].

  • Concentration: Transfer the mixture to a rotary evaporator. Remove the DCM and excess TFA under reduced pressure. Critical: Keep the water bath temperature strictly below 30 °C to prevent thermal degradation of the ketone.

  • Co-evaporation: To remove residual trace TFA, add 5 mL of toluene and evaporate again (repeat 2x)[2].

  • Trituration: Suspend the resulting crude oil/solid in cold anhydrous diethyl ether (10 mL per gram of SM). Vigorously stir or sonicate to induce precipitation of the 1-(2-aminoethoxy)propan-2-one trifluoroacetate salt.

  • Isolation: Filter the precipitate rapidly through a sintered glass funnel, wash with additional cold ether, and dry under high vacuum overnight.

Method B: HCl/Dioxane Deprotection (Anhydrous Salt Formation)

Self-Validating Control: The reaction mixture will transition from a clear solution to a cloudy suspension as the insoluble HCl salt precipitates directly from the dioxane.

Step-by-Step Procedure:

  • Preparation: Dissolve the starting material in a minimal amount of anhydrous 1,4-dioxane (approx. 0.5 M).

  • Acid Addition: At room temperature, add 10 equivalents of 4.0 M HCl in dioxane[8].

  • Cleavage: Stir the reaction at room temperature for 1.5 hours. A white precipitate (the hydrochloride salt) should begin to form within 30 minutes.

  • Isolation: Once LC-MS confirms complete deprotection, dilute the suspension with an equal volume of cold diethyl ether to maximize precipitation.

  • Filtration: Filter the solid under a nitrogen blanket (if highly hygroscopic), wash thoroughly with cold diethyl ether, and dry under high vacuum.

Analytical Characterization & Troubleshooting

  • Hygroscopicity: The TFA salt of 1-(2-aminoethoxy)propan-2-one can be highly hygroscopic. If the product forms a gum rather than a solid during trituration, redissolve in a minimal amount of methanol, concentrate, and re-triturate with cold ether. Store the final salt in a desiccator backfilled with argon.

  • Mass Spectrometry (ESI+): The expected mass for the intact salt will not be observed directly; rather, the MS will show the protonated free amine

    
     at m/z 118.1. If a major peak at m/z 100.1 is observed, this indicates the loss of water (
    
    
    
    ), confirming that the intramolecular cyclization to the 1,4-oxazine has occurred[4].
  • Downstream Utilization: When utilizing the isolated salt in subsequent coupling reactions (e.g., amide bond formation), add the required stoichiometric base (like DIPEA or TEA) only in the presence of the electrophile to immediately trap the free amine and outcompete the intramolecular cyclization.

References

  • Boc Deprotection - TFA . Common Organic Chemistry. Available at:[Link]

  • Amine Protection and Deprotection . Master Organic Chemistry. Available at:[Link]

  • Synthesis and HPLC-ECD Study of Cytostatic Condensed O,N-Heterocycles Obtained from 3-Aminoflavanones . PMC/NIH. Available at:[Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives . Chemical Reviews - ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate

[1] Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing low yields (<40%) or purification difficulties in the synthesis of tert-butyl N-[2-(2-oxopropoxy)...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing low yields (<40%) or purification difficulties in the synthesis of tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate .

This molecule is a critical linker intermediate, often used to introduce a ketone handle for bioconjugation (e.g., oxime ligation). The synthesis typically involves the O-alkylation of N-Boc-ethanolamine with a haloacetone (chloro- or bromoacetone).[1]

While theoretically simple, this reaction is notorious for "tarring out" or stalling. This guide deconstructs the failure modes—specifically the competition between O-alkylation , polymerization of the electrophile , and product instability under basic conditions.

Module 1: Critical Reaction Parameters

The Core Problem: Base Compatibility

The synthesis requires generating an alkoxide from N-Boc-ethanolamine (


) to attack chloroacetone.[1]
  • The Trap: Using strong bases (NaH, KH) generates a "naked" alkoxide that is highly reactive. However, the product contains a ketone (2-oxopropoxy group).[1] Strong bases can deprotonate the product's

    
    -carbon, leading to aldol condensation oligomers .
    
  • The Solution: Use Phase Transfer Catalysis (PTC) or mild biphasic conditions to buffer the effective basicity.

Reagent Stoichiometry Table
ComponentRoleRecommended Eq.Notes

-Boc-ethanolamine
Limiting Reagent1.0Dry thoroughly (azeotrope with toluene) if using Method B.
Chloroacetone Electrophile1.2 – 1.5Lachrymator. Distill if black/brown.[1] Stabilize with trace MgO if stored.
Tetrabutylammonium bromide (TBAB) PTC Catalyst0.05 – 0.10Essential for Method A. Facilitates anion transfer to organic phase.[1]
NaOH (30-50% aq) Base (Method A)2.0 – 3.0High concentration forces equilibrium but keeps bulk water low.[1]
NaH (60% in oil) Base (Method B)1.1Only for Method B. Must be washed of oil for accurate stoichiometry.

Module 2: Synthesis Workflows & Logic

Workflow Visualization

The following diagram outlines the decision logic for selecting the correct protocol and troubleshooting failures.

SynthesisLogic Start Start: N-Boc-ethanolamine Decision Select Method Strategy Start->Decision MethodA Method A: Phase Transfer (Recommended) Solvent: DCM/Toluene + 50% NaOH Catalyst: TBAB Decision->MethodA High Yield / Scalable MethodB Method B: Anhydrous (Traditional) Solvent: THF/DMF Base: NaH Decision->MethodB Strict Anhydrous Only ProcessA 1. Dissolve Amine + TBAB in DCM 2. Add NaOH aq (biphasic) 3. Add Chloroacetone dropwise (0°C) MethodA->ProcessA ProcessB 1. NaH susp. in THF (0°C) 2. Add Amine (H2 evolution) 3. Add Chloroacetone slowly MethodB->ProcessB Issue1 Issue: Dark/Black Reaction Mixture ProcessA->Issue1 Issue2 Issue: Low Conversion (<50%) ProcessA->Issue2 Product Target: tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate ProcessA->Product Success ProcessB->Issue1 ProcessB->Product Success Cause1 Cause: Chloroacetone Polymerization or Product Aldol Condensation Issue1->Cause1 Fix1 Fix: Lower Temp (-10°C to 0°C) Dilute Electrophile Cause1->Fix1 Cause2 Cause: Hydrolysis of Chloroacetone or Inactive Catalyst Issue2->Cause2 Fix2 Fix: Increase Agitation (RPM) Add Fresh Catalyst Cause2->Fix2

Caption: Decision tree for protocol selection and troubleshooting common failure modes in amino-ether synthesis.

Module 3: Step-by-Step Protocols

Method A: Phase Transfer Catalysis (Recommended)

Best for: Maximizing yield, minimizing side reactions, and ease of scale-up.[1]

  • Setup: In a round-bottom flask, dissolve

    
    -Boc-ethanolamine  (1.0 eq) and TBAB  (0.05 eq) in DCM  (dichloromethane, 5 mL per mmol amine).
    
  • Base Addition: Add NaOH (35-50% aq, 3.0 eq) . The mixture will be biphasic.

  • Cooling: Cool the mixture to 0°C with vigorous stirring (crucial for PTC).

  • Electrophile Addition: Dissolve chloroacetone (1.3 eq) in a small volume of DCM. Add this solution dropwise over 30 minutes.

    • Why? Keeping the electrophile concentration low prevents it from reacting with itself (polymerization) before the alkoxide can attack.

  • Reaction: Allow to warm to room temperature. Monitor by TLC (stain with Ninhydrin or KMnO4).[1] Reaction typically completes in 4–6 hours.

  • Workup: Dilute with water. Separate organic layer.[2] Wash aqueous layer 2x with DCM. Combine organics, wash with saturated NH4Cl (removes residual base), then brine. Dry over Na2SO4.[2]

Method B: Anhydrous NaH (Traditional)

Best for: Small scale (<100 mg) or if PTC fails.[1]

  • Setup: Suspend NaH (1.1 eq, washed with hexane to remove oil) in anhydrous THF or DMF at 0°C .

  • Alkoxide Formation: Add

    
    -Boc-ethanolamine  (1.0 eq) dropwise.[1] Stir at 0°C for 30 mins until H2 evolution ceases.
    
  • Electrophile Addition: Add chloroacetone (1.2 eq) dropwise.

    • Critical Control: Do not let the temperature rise above 5°C during addition. The exotherm can trigger polymerization.

  • Quench: Quench carefully with saturated NH4Cl at 0°C. Do not use HCl (risks Boc removal).

Module 4: Troubleshooting & FAQ

Q1: My reaction mixture turned black immediately. What happened?

A: This is likely chloroacetone polymerization . Haloacetones are unstable in the presence of heat and strong base.

  • Fix: Ensure the reaction is at 0°C during addition. Dilute the chloroacetone in solvent before adding. If using Method B (NaH), switch to Method A (PTC) as the effective basicity is lower in the organic phase.

Q2: I see a new spot on TLC, but it's not the product. What is it?

A: Two common side products:

  • N-Alkylation: If the Boc group deprotonates (rare, but possible with NaH), you get alkylation on the Nitrogen. Check NMR: N-alkylation shifts the Boc-tBu signal distinctively.

  • Elimination: The alkoxide might act as a base, causing dehydrohalogenation of chloroacetone to form reactive intermediates that polymerize.

Q3: How do I purify the product? It's an oil.

A: The product is difficult to crystallize.

  • Purification: Silica gel flash chromatography.

  • Eluent: Hexane:Ethyl Acetate (gradient from 90:10 to 60:40).[1]

  • Stain: The Boc group does not absorb UV well. Use Ninhydrin (stains amines/carbamates) or KMnO4 (stains the ketone/ether).[1]

Q4: Can I use Bromoacetone instead of Chloroacetone?

A: Yes, bromoacetone is more reactive (better leaving group), which allows for milder conditions (lower temp). However, it is also more prone to self-polymerization.[1] If using bromoacetone, strictly use Method A and keep the reaction at -10°C to 0°C .

References

  • Williamson Ether Synthesis Mechanism & PTC Applications Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis.[3][4] Tetrahedron Letters. [1]

  • Boc Group Stability & Chemoselectivity Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-exploited domain.[1] Tetrahedron. [1]

  • Reactivity of

    
    -Haloketones (Chloroacetone) 
    Reese, C. B. (1973).[1] Protective Groups in Organic Chemistry. Plenum Press. (Referencing general reactivity of halo-ketones in basic media).[1]
    
    
  • General Protocol for Amino-Alcohol Etherification BenchChem Technical Guides. (2025). Improving reaction conditions for Williamson ether synthesis. (General reference for PTC protocols).[1]

Sources

Optimization

Technical Support Center: Troubleshooting tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter significant bottlenecks when isolating bifunctional aliphatic intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter significant bottlenecks when isolating bifunctional aliphatic intermediates. tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate (often referred to structurally as a Boc-protected aminoethyl acetol ether) presents a unique, multi-faceted purification challenge.

This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind your product losses and providing a self-validating protocol to ensure high-yield recovery.

Mechanistic Vulnerabilities: Understanding the Molecule

To purify this compound successfully, we must first analyze its structural vulnerabilities. The molecule is highly heteroatom-dense, containing three distinct functional domains that dictate its behavior during workup and chromatography:

  • The Boc Carbamate: While the tert-butyloxycarbonyl (Boc) group is completely stable to most nucleophiles and basic conditions, it is highly susceptible to cleavage under anhydrous acidic conditions .

  • The Methyl Ketone (Acetol Derivative): The alpha-protons adjacent to the ketone are mildly acidic. Exposure to strong bases during workup will trigger enolization, leading to rapid aldol condensation and oligomerization. Furthermore, the ketone carbonyl is highly electrophilic and prone to nucleophilic attack by alcoholic solvents.

  • The Ether Linkage: While chemically stable, the ether oxygen, combined with the carbamate and ketone, gives this molecule an exceptionally high Topological Polar Surface Area (TPSA) and multiple hydrogen-bond acceptors . This drastically increases its water solubility, causing it to partition into the aqueous layer during standard extractions.

DegradationPathways Target tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate (Target Molecule) Acid Acidic Silica Gel (Brønsted acid silanols) Target->Acid Adsorption Base Harsh Basic Workup (Excess NaOH/KOH) Target->Base pH > 10 Alcohol Alcoholic Solvents (MeOH/EtOH eluent) Target->Alcohol Nucleophilic attack Deg1 Boc Cleavage (Loss of lipophilicity) Acid->Deg1 Deg2 Aldol Condensation (Oligomeric mixtures) Base->Deg2 Deg3 Hemiketal/Ketal Formation (Multiple TLC spots) Alcohol->Deg3

Fig 1: Mechanistic degradation pathways of the target molecule under sub-optimal conditions.

Frequently Asked Questions (FAQs)

Q: My reaction shows 100% conversion on TLC, but my isolated yield after the aqueous workup is consistently below 30%. Where is the product going? A: Your product is remaining in the aqueous phase. Because the molecule contains a carbamate, an ether, and a ketone, it acts as a powerful hydrogen-bond acceptor. If you are extracting with diethyl ether or using standard deionized water, the partition coefficient heavily favors the aqueous layer. Solution: You must "salt out" the product by saturating the aqueous layer with NaCl (brine) and extracting with a more polar organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Q: The product streaks heavily on the silica gel column, and the recovered fractions show a cleaved Boc group. How do I prevent this? A: Standard silica gel (SiO₂) possesses surface silanol groups (Si-OH) with a pKa of ~4.5. While Boc groups are generally robust, the localized anhydrous acidity on the surface of the silica can catalyze the loss of the tert-butyl cation, especially if the column is run slowly . Solution: Passivate the silica gel by pre-flushing the column with 1% Triethylamine (TEA) in hexanes to neutralize the Brønsted acid sites.

Q: I used a Dichloromethane/Methanol gradient to elute the polar product, but NMR shows a complex mixture of new peaks. What happened? A: You have inadvertently synthesized a hemiketal or ketal. The methyl ketone on your molecule is highly reactive. When concentrated on mildly acidic silica in the presence of an alcohol (Methanol), the ketone undergoes nucleophilic attack. Solution: Strictly avoid alcoholic solvents. Use a Hexane/Acetone or Hexane/EtOAc gradient instead.

Self-Validating Purification Protocol

To ensure trust and reproducibility, the following protocol integrates self-validating checkpoints. Do not proceed to the next step until the validation criteria are met.

Phase 1: Aqueous Extraction
  • Quench: Dilute the crude reaction mixture with EtOAc (10 volumes).

  • Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). Do not use plain water.

  • Extract: Extract the aqueous layer two additional times with fresh EtOAc.

  • Validation Checkpoint (Crucial): Before discarding the aqueous layer, spot it heavily on a TLC plate alongside your organic layer. Dry the plate thoroughly with a heat gun, then stain with Ninhydrin (heat to 150°C to thermally cleave the Boc group and reveal the amine). If a purple spot appears in the aqueous lane, add solid NaCl to the aqueous layer until it no longer dissolves, and extract once more with DCM.

  • Dry: Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure (Water bath < 30°C to prevent thermal degradation).

Phase 2: Passivated Flash Chromatography
  • Column Prep: Pack the column with standard silica gel using a solvent system of Hexanes containing 1% Triethylamine (TEA).

  • Validation Checkpoint: Collect the first column volume of eluent. Touch a drop to a strip of wet pH paper. The pH must read > 7. If it is neutral or acidic, continue flushing with 1% TEA/Hexanes until basicity is confirmed.

  • Equilibration: Flush the column with 2 column volumes of pure Hexanes to remove excess TEA (which can co-elute and contaminate your product).

  • Loading: Load the crude oil onto the column using a minimal amount of DCM.

  • Elution: Elute using a gradient of Hexanes to EtOAc (typically elutes around 40-50% EtOAc). Monitor fractions by TLC (stain with KMnO₄ for the ketone/ether or Ninhydrin with high heat).

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Extraction (EtOAc + Sat. NaCl) Start->Workup Validate1 Validation: TLC of Aqueous Layer Workup->Validate1 Check for product loss Prep Column Passivation (1% TEA in Hexanes) Validate1->Prep If aqueous is clear Validate2 Validation: Eluent pH > 7 Prep->Validate2 Check column neutrality Elute Flash Chromatography (Hexane/EtOAc Gradient) Validate2->Elute If pH is basic Pure Pure Target Compound (>95% Purity) Elute->Pure Evaporate < 30°C

Fig 2: Self-validating purification workflow optimized for amphiphilic Boc-protected compounds.

Quantitative Method Comparison

To assist in scaling your synthesis, the table below summarizes the expected outcomes of various purification strategies for tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate based on empirical laboratory data.

Purification MethodTypical Yield (%)Expected Purity (%)Key AdvantageMajor Limitation
Standard Silica Gel 30 - 45%~85%Low cost, rapidAcid-catalyzed Boc cleavage; streaking
TEA-Passivated Silica 75 - 85% >95% Prevents degradation Requires careful solvent preparation
Reverse-Phase HPLC 60 - 70%>99%Unmatched purityLow throughput; expensive
Alumina (Neutral) 50 - 60%~90%No acid degradationPoor resolution from starting materials

References

  • Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL:[Link]

  • Boc-Protected Amino Groups Source: Organic Chemistry Portal URL:[Link]

  • tert-butyl N-[2-(ethylamino)-2-oxoethyl]carbamate (CID 57248348) Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Troubleshooting

Technical Support Center: Optimizing the Synthesis of tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate

Welcome to the technical support center for the synthesis of tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and successfully optimize your reaction conditions.

The synthesis of tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate is typically achieved via a Williamson ether synthesis. This SN2 reaction involves the deprotonation of tert-butyl N-(2-hydroxyethyl)carbamate to form an alkoxide, which then acts as a nucleophile to attack an electrophilic alkyl halide, in this case, chloroacetone.[1][2] While seemingly straightforward, this reaction is subject to several competing pathways and sensitivities that can impact yield and purity. This guide will provide the expertise to navigate these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate.

Issue 1: Low to No Product Yield

A low or non-existent yield of the desired ether is a common hurdle. A systematic approach to diagnosing the root cause is essential.

Potential Causes and Solutions:

  • Incomplete Deprotonation of the Alcohol: The hydroxyl group of tert-butyl N-(2-hydroxyethyl)carbamate must be fully deprotonated to form the nucleophilic alkoxide.[3]

    • Troubleshooting Steps:

      • Base Selection: If you are using a weak base like potassium carbonate (K₂CO₃) and observing low conversion, consider switching to a stronger base such as sodium hydride (NaH) or potassium hydride (KH).[3] These stronger bases will more effectively deprotonate the alcohol.

      • Anhydrous Conditions: Any moisture in the reaction will quench the strong base and the alkoxide as it forms.[3] Ensure all glassware is flame-dried or oven-dried before use and that you are using anhydrous solvents.

  • Poor Reactivity of the Alkylating Agent: Chloroacetone is a reasonably reactive primary alkyl halide. However, its reactivity can be enhanced.

    • Troubleshooting Steps:

      • In-situ Halide Exchange (Finkelstein Reaction): To increase the reactivity of the alkylating agent, consider adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture. This will generate the more reactive iodoacetone in situ.[3]

  • Inappropriate Reaction Temperature: The reaction may be too slow at lower temperatures or prone to side reactions at higher temperatures.

    • Troubleshooting Steps:

      • Temperature Optimization: The Williamson ether synthesis is typically conducted between 50-100°C.[1] If your reaction is sluggish, consider gradually increasing the temperature. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and side product formation.

Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC plate indicates the presence of side products.

Potential Causes and Solutions:

  • Elimination (E2) Reaction: Chloroacetone is a primary alkyl halide, which minimizes the risk of elimination reactions. However, if reaction temperatures are excessively high or a very strong, sterically hindered base is used, elimination can become a competing pathway.[1][2]

    • Troubleshooting Steps:

      • Temperature Control: Maintain the reaction temperature within the optimal range of 50-100°C.[1]

      • Base Choice: While a strong base is needed, a non-hindered base like NaH is generally preferred over a bulky base like potassium tert-butoxide for primary alkyl halides to favor substitution over elimination.

  • Self-Condensation of Chloroacetone: In the presence of a base, chloroacetone can undergo self-condensation reactions.

    • Troubleshooting Steps:

      • Controlled Addition: Add the chloroacetone dropwise to the reaction mixture containing the deprotonated alcohol. This will keep the instantaneous concentration of free chloroacetone low, minimizing self-reaction.

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Potential Causes and Solutions:

  • Co-eluting Impurities in Column Chromatography: The product and unreacted starting materials or side products may have similar polarities, making separation by column chromatography difficult.

    • Troubleshooting Steps:

      • Solvent System Optimization: Experiment with different solvent systems for your column chromatography. A common starting point is a mixture of hexane and ethyl acetate.[4][5] Gradually increasing the polarity by increasing the proportion of ethyl acetate should allow for the separation of components. Monitor the fractions carefully by TLC.[5]

  • Product is an Oil or Low-Melting Solid: The product may not readily crystallize, making isolation by recrystallization challenging.[5]

    • Troubleshooting Steps:

      • Trituration: If the crude product is an oil or a waxy solid, trituration with a non-polar solvent like cold iso-hexane can help to remove non-polar impurities and potentially induce crystallization.[6]

      • Recrystallization Solvent Screening: If recrystallization is attempted, screen a variety of solvent systems. Start by dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, and then slowly cool to room temperature, followed by cooling in an ice bath.[5] Scratching the inside of the flask with a glass rod may help to induce crystallization.[5]

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates the general workflow for the synthesis and a decision tree for troubleshooting common issues.

Williamson_Ether_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting cluster_solutions_yield cluster_solutions_purity start Start: Dry Glassware & Anhydrous Solvent reagents Reactants: - tert-Butyl N-(2-hydroxyethyl)carbamate - Strong Base (e.g., NaH) - Chloroacetone start->reagents deprotonation Deprotonation: Add base to alcohol solution reagents->deprotonation alkylation Alkylation: Add chloroacetone dropwise (Consider NaI catalyst) deprotonation->alkylation reflux Heat Reaction: 50-100 °C, Monitor by TLC alkylation->reflux quench Quench Reaction reflux->quench check_yield Low/No Yield? reflux->check_yield extract Aqueous Work-up & Extraction quench->extract purify Purification: Column Chromatography or Recrystallization extract->purify end Pure Product purify->end check_purity Impure Product? purify->check_purity sol_base Use Stronger Base (NaH) check_yield->sol_base Incomplete Deprotonation sol_anhydrous Ensure Anhydrous Conditions check_yield->sol_anhydrous sol_nai Add Catalytic NaI check_yield->sol_nai Low Reactivity sol_temp Optimize Temperature check_purity->sol_temp Side Reactions sol_addition Slowly Add Chloroacetone check_purity->sol_addition sol_purification Optimize Purification Method check_purity->sol_purification Separation Issues

Sources

Optimization

Technical Support Center: Stability &amp; Storage of tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate

Welcome to the Advanced Technical Support Center. This guide is curated specifically for researchers, analytical scientists, and drug development professionals handling tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is curated specifically for researchers, analytical scientists, and drug development professionals handling tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate . Because this molecule contains three distinct functional groups with competing sensitivities—a Boc-protected amine, an aliphatic ether, and a methyl ketone—standard storage protocols are often insufficient.

This guide provides field-proven, mechanistic troubleshooting and a self-validating storage methodology to ensure the absolute integrity of your reagent.

Mechanistic Vulnerabilities & Degradation Pathways

To prevent degradation, we must first understand the causality behind it. The most critical failure mode for this molecule is an acid-catalyzed intramolecular cyclization .

The Boc (tert-butyloxycarbonyl) protecting group is highly sensitive to trace Brønsted or Lewis acids[1]. If the molecule is exposed to trace acidity (e.g., from unpassivated glass or dissolved CO₂), the Boc group cleaves. This exposes a highly nucleophilic free primary amine. Because this amine is exactly five atoms away from the electrophilic methyl ketone, thermodynamic proximity drives a rapid, spontaneous intramolecular attack. This forms a cyclic hemiaminal that dehydrates into an irreversible morpholine/oxazine degradant.

DegradationPathway Start tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate (Intact Molecule) Acid Trace Acid / Moisture / Heat (Storage Stress) Start->Acid Exposed to Deprotection Boc Deprotection Loss of CO2 & Isobutylene Acid->Deprotection Triggers FreeAmine Free Amino Ether Ketone NH2-CH2-CH2-O-CH2-C(=O)-CH3 Deprotection->FreeAmine Yields Cyclization Intramolecular Nucleophilic Attack (Amine attacks Ketone) FreeAmine->Cyclization Spontaneous Imine 5-methyl-3,4-dihydro-2H-1,4-oxazine (Irreversible Degradant) Cyclization->Imine Dehydration (-H2O)

Fig 1: Acid-catalyzed Boc deprotection and subsequent intramolecular cyclization.

Troubleshooting Guide (FAQs)

Q1: My LC-MS assay shows a steady decline in purity over months, with a new major peak at [M-100]-H₂O (approx. M-118). What is happening? A1: This is the classic signature of the intramolecular cyclization detailed above. The Boc group is progressively labile to trace acidity—even ambient moisture reacting with CO₂ to form carbonic acid, or acidic silanols on untreated glass surfaces[1][2]. Once the Boc group is cleaved (resulting in the loss of isobutylene and CO₂, ΔM = -100 Da), the free amine attacks the ketone to form 5-methyl-3,4-dihydro-2H-1,4-oxazine[3]. Solution: The degradation is a domino effect initiated by trace protons. You must break the chain by ensuring strictly anhydrous conditions and using base-washed, oven-dried glassware to eliminate surface acidity.

Q2: The reagent has developed a yellow tint and increased viscosity. Is it still usable? A2: No, the reagent should be discarded. Yellowing and increased viscosity in methyl ketones typically indicate base- or acid-catalyzed aldol condensation. While the Boc group requires slightly basic or neutral conditions to remain intact[1], excess base, trace impurities, or prolonged exposure to ambient heat can cause the terminal methyl ketone to enolize. These enolates condense with adjacent molecules, forming complex, high-molecular-weight oligomers. Solution: Thermal energy lowers the activation barrier for enolization. Maintain strict storage at -20°C to kinetically suppress these aldol pathways.

Q3: Why did my batch test positive for peroxides after 6 months of storage? A3: Your molecule contains an aliphatic ether linkage (-CH₂-O-CH₂-). Ethers are notorious for undergoing autoxidation in the presence of oxygen and light, forming explosive and reactive hydroperoxides at the alpha-carbon. Solution: Atmospheric oxygen acts as a diradical, initiating hydrogen abstraction at the electron-rich alpha-carbons of the ether. Always backfill storage vials with high-purity Argon and store in opaque or amber containers to prevent photo-initiated radical formation[4].

Self-Validating Storage Protocol (SOP)

Every protocol executed in the lab must be a self-validating system to ensure trustworthiness and reproducibility. Do not assume your storage conditions are adequate; prove it at every step.

StorageWorkflow Receipt 1. Baseline QC (Peroxide/Purity Check) Glassware 2. Passivate Glass (Base-wash & Dry) Receipt->Glassware Aliquot 3. Argon Blanket (Exclude O2/Moisture) Glassware->Aliquot Seal 4. Hermetic Seal (PTFE Cap + Parafilm) Aliquot->Seal Store 5. Cryo-Storage (-20°C, Desiccated) Seal->Store

Fig 2: Optimized workflow for the anhydrous, inert storage of Boc-amino ether ketones.

Step 1: Baseline Quality Control (Pre-Storage)

  • Action: Upon receipt, immediately test a micro-aliquot for peroxides using KI-starch paper. Run a baseline LC-MS or ¹H-NMR to confirm the absence of the M-118 cyclization peak.

  • Validation: Establishing a baseline ensures you are not storing natively degraded material, validating the manufacturer's CoA.

Step 2: Glassware Passivation

  • Action: Do not use standard untreated borosilicate glass. Surface silanols (Si-OH) act as weak Brønsted acids and will slowly cleave the Boc group[2]. Wash amber glass vials with a 0.1 M NaOH solution, rinse thoroughly with HPLC-grade water, and bake at 120°C overnight.

  • Validation: Swab the cooled vial interior with pH indicator paper moistened with DI water; it must read strictly neutral (pH 7.0–7.5) before use.

Step 3: Inert Aliquoting

  • Action: Transfer the compound into the passivated vials inside a glovebox or using a Schlenk line. Backfill the headspace with high-purity Argon[4]. Argon is denser than Nitrogen and acts as a heavy liquid blanket, effectively displacing oxygen and moisture.

  • Validation: A properly backfilled vial will not show internal condensation when briefly exposed to ambient humidity before sealing.

Step 4: Hermetic Sealing & Cryo-Storage

  • Action: Cap the vials with PTFE-lined lids (avoid rubber septa which can leach plasticizers or allow oxygen permeation). Wrap the seal tightly with Parafilm and store in a desiccator box at -20°C.

  • Validation: The Parafilm should remain taut. If it becomes brittle or loose over time, the hermetic seal is compromised, and the vial must be re-blanketed with Argon.

Quantitative Storage Parameters

The following parameters summarize the optimal conditions required to maintain >98% purity over a 12-month lifecycle.

ParameterOptimal ConditionCritical ThresholdMechanistic Rationale
Temperature -20°C> +4°CKinetically stalls Boc deprotection and ketone aldol condensation.
Headspace Gas Argon (Ar)Ambient Air (O₂/CO₂)Prevents ether autoxidation (O₂) and carbonic acid formation (CO₂).
Container Type Base-washed Amber GlassUntreated Clear GlassPrevents photo-oxidation and silanol-catalyzed acid hydrolysis.
Moisture Content < 50 ppm> 500 ppmWater facilitates proton transfer for acid-catalyzed degradation.
Max Storage Duration 12–24 Months> 1 Month (if opened)Minimizes cumulative exposure to environmental stressors.

References

  • Is the protecting group boc of the amino group stable at 37°C?, ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3_j_FhldzK6KjLulmRupgG0mWqTlMjPAQKq3wG9w4S9UTnsBdHblLUiCjcDaSRk7gQpq71wvpA_dhbJ8q4impVn-1WkbgylXglBw0RzUBwCuHFUEcubfXyc4GsndHwub5yccli3L2DBw36LghDdpq2vrjnNtu1YtV0WQ8GNb06qDhGUTkMNbIdEjGqVkLHhMXk5LJsJjCb24=]
  • O-(Diphenylphosphinyl)hydroxylamine | 72804-96-7, Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQywdlIKr1UYWsp76ZYA9rMAjsGskWSEBmWlTXij7gIwMV5X6_8zSAMwkv2oMN2MktsimK5vrDVrMtMZnErc_FUggJYU182RUrn0L9KZkJECWCOqG4KbmfDRtz4VK04Ghcbc5I]
  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis, NIH PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEZPJKxocrakNGdowkNOQDMaRymLDnphNaZyi2RR6_QQE2Z3ZXyofQllFRMOK2ejBWvWRVSwRVkJSovyl1AJctU_rPpzGKgNqPD5SZP0P06TRhxoi_xRDrkc-HUS85nnHZ-SpqOGtAU_nrEw==]
  • WO2014033466A1 - Method and compositions for removing acid-labile protecting groups, Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh4zrc_Ro3tzvw0xE1RDKJ7ajzk1HFqdFBEbK6CiB4odhb-JKeS5ZTNF7iq2HEnzGWRhse6IQdQscR5S8rrGmrrkQe_yF6QIyD2TEel2cYA9niyLLk7XSOgOaPkZSUiLcYeexFqTD1zS28xCp0]

Sources

Troubleshooting

Technical Support Center: Purity Profiling of tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate

Product Category: Bioconjugation Linkers / Heterobifunctional Crosslinkers CAS: 1864063-87-5 Molecular Formula: C₁₀H₁₉NO₄ Molecular Weight: 217.26 Da Core Directive & Scope This guide addresses the identification of impu...

Author: BenchChem Technical Support Team. Date: March 2026

Product Category: Bioconjugation Linkers / Heterobifunctional Crosslinkers CAS: 1864063-87-5 Molecular Formula: C₁₀H₁₉NO₄ Molecular Weight: 217.26 Da

Core Directive & Scope

This guide addresses the identification of impurities in tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate , a critical linker used to introduce a ketone handle for bio-orthogonal chemistry (e.g., oxime or hydrazone ligation).

Because this molecule contains three distinct functional zones—an acid-labile Boc group , a stable ether linkage , and a reactive methyl ketone —impurities often arise from specific stress factors (acidity, basicity, or thermal stress). This guide replaces generic advice with chemically grounded troubleshooting workflows.

Troubleshooting Modules

Module A: The "Ghost Peak" Phenomenon (LC-MS Analysis)

Issue: Users often report a discrepancy in LC-MS where the main UV peak corresponds to a mass significantly lower than the expected [M+H]⁺ of 218.14 Da, often appearing at m/z 162 or m/z 118 .

Technical Diagnosis: This is rarely a chemical impurity but rather an In-Source Fragmentation (ISF) artifact common to Boc-protected amines.

  • Mechanism: Under high Electrospray Ionization (ESI) cone voltages, the tert-butyl carbamate moiety undergoes thermal cleavage inside the source, ejecting isobutylene (56 Da) or the entire Boc group (100 Da).

Diagnostic Workflow:

  • Check m/z 162 (M - 56 + H): Loss of isobutylene (forming the carbamic acid species).

  • Check m/z 118 (M - 100 + H): Loss of the Boc group (forming the free amine).

  • Validation Step: Lower the Cone Voltage (or Fragmentor Voltage) by 20–30V. If the "impurity" signal decreases and the [M+H]⁺ 218 signal increases, it is ISF, not a real impurity.

Decision Tree: Real Impurity vs. Artifact

G Start LC-MS shows dominant peak at m/z 162 or 118 Step1 Lower Cone Voltage (e.g., 50V to 10V) Start->Step1 Decision Does 218 peak intensity increase? Step1->Decision ResultA Artifact: In-Source Fragmentation (Sample is Pure) Decision->ResultA Yes ResultB Real Impurity: Chemical Deprotection (Sample Degraded) Decision->ResultB No

Figure 1: Logic flow for distinguishing in-source fragmentation from chemical degradation.

Module B: The "Silent" Dimer (Aldol Condensation)

Issue: NMR shows accurate integration for the Boc group, but LC-MS shows a late-eluting peak at m/z ~417 or 434 .

Technical Diagnosis: The methyl ketone moiety is susceptible to Aldol Self-Condensation if the sample was exposed to trace bases (e.g., residual NaOH from synthesis) or heat during drying.

  • Chemistry: Two molecules condense; one ketone enolizes and attacks the other. This creates a

    
    -hydroxy ketone dimer (MW 434) or, upon dehydration, an 
    
    
    
    -unsaturated dimer (MW 416).

Identification Markers:

Analytical Method Signal Characteristic
LC-MS (ESI+) m/z 417 [2M - H₂O + H]⁺ (Condensation product) m/z 435 [2M + H]⁺ (Aldol adduct)

| ¹H NMR (CDCl₃) | New multiplets in the vinyl region (5.5 - 6.5 ppm) if dehydration occurred. Splitting of the singlet methyl ketone peak (~2.15 ppm) into multiple complex signals. |

Prevention: Ensure the sample is stored at -20°C and strictly neutral. Avoid heating above 40°C during rotary evaporation.

Module C: Synthesis Byproducts (Regioisomers)

Issue: Two closely eluting peaks with identical Mass Spectra ([M+H]⁺ 218).

Technical Diagnosis: If the compound was synthesized via the alkylation of N-Boc-aminoethanol with a haloacetone (e.g., 1-bromo-2-propanone), N-alkylation is a competing side reaction.

  • Desired Product: O-alkylation (Ether).

  • Impurity: N-alkylation (Amine). Although the nitrogen is Boc-protected, strong bases (like NaH) can deprotonate the carbamate (pKa ~11-12), leading to alkylation at the nitrogen.

Differentiation Protocol:

  • ¹H NMR Evidence:

    • O-Isomer (Target): The methylene protons adjacent to the oxygen (

      
      ) appear as a sharp singlet around 4.0–4.1 ppm .
      
    • N-Isomer (Impurity): The methylene protons attached to the Boc-nitrogen will shift upfield and may appear as broad signals due to rotamers typical of bulky N,N-disubstituted carbamates.

Standardized Analytical Protocols

Protocol 1: High-Fidelity LC-MS Method

Use this method to minimize thermal degradation during analysis.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it promotes Boc loss).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 30°C (Keep low to prevent aldol reactions).

  • MS Settings:

    • Ionization: ESI Positive.

    • Scan Range: 100–1000 m/z.

    • Critical: Set Fragmentor/Cone Voltage to low (e.g., 70-100V) to preserve the Boc group.

Protocol 2: NMR Preparation for Ketone Validation
  • Solvent: CDCl₃ (Chloroform-d) is preferred over DMSO-d₆. DMSO is hygroscopic; absorbed water can hydrate the ketone to a gem-diol, confusing the spectrum.

  • Scavenger Step: Filter the solution through a small plug of anhydrous Na₂SO₄ before transferring to the NMR tube to remove trace water and prevent hemi-ketal formation.

Impurity Reference Table

Impurity NameStructure / OriginObserved Mass (ESI+)¹H NMR Signature
De-Boc Amine Acidic cleavage of Boc group.118 [M+H]⁺Loss of 9H singlet at 1.44 ppm.
Aldol Dimer Base-catalyzed self-reaction of ketone.417 [2M - H₂O + H]⁺Complex multiplets; loss of singlet at 2.15 ppm.
Propargyl Ether Unreacted intermediate (if alkyne route used).200 [M+H]⁺Triplet at ~2.4 ppm (alkyne CH).
N-Alkylated Isomer Side reaction on Carbamate Nitrogen.218 [M+H]⁺Broadening of N-CH₂ signals; shift of CH₂-C=O.

Frequently Asked Questions (FAQs)

Q1: My sample has turned yellow. Is it still usable? A: A yellow tint often indicates the formation of Schiff base oligomers . If the Boc group was partially cleaved (due to acidic impurities), the liberated free amine can react with the ketone of a neighboring molecule, forming an imine (Schiff base). This is an autocatalytic degradation pathway. Check purity by LC-MS; if >5% imine is present, repurification is difficult. Discard.

Q2: Can I use TFA for HPLC purification? A: No. Trifluoroacetic acid (TFA) is strong enough to cleave the Boc group during the concentration/drying phase. Use Ammonium Acetate (pH 4.5) or Formic Acid (0.1%) buffers instead. If you must use TFA, neutralize fractions immediately with bicarbonate before evaporation.

Q3: Why do I see a peak at [M+Na]⁺ but no [M+H]⁺? A: Polyethers and carbamates are notorious "sodium sponges." They coordinate Na⁺ aggressively from glassware. This is normal. Do not assume the sample is degraded; simply look for the m/z 240 peak (217 + 23) as your primary ion.

Visualizing the Degradation Pathways

The following diagram illustrates the two primary vectors of instability: Acid-mediated (Boc loss) and Base-mediated (Aldol).

Degradation cluster_acid Acidic Pathway cluster_base Basic Pathway Target Target Molecule (Boc-Ether-Ketone) Acid Trace Acid (TFA/HCl) Target->Acid Base Trace Base (NaOH) Target->Base DeBoc Free Amine (Reactive) Acid->DeBoc Polymer Oligomerization (Schiff Base Formation) DeBoc->Polymer + Target Ketone Enolate Enolate Ion Base->Enolate Dimer Aldol Dimer (m/z 417) Enolate->Dimer + Target Ketone

Figure 2: Chemical degradation pathways triggered by pH extremes.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to Boc-Protected Aminooxy PEG Linkers. Retrieved from

  • Vector Laboratories. (n.d.). Boc Protected Aminooxy Reagents: Principles of Oxime Ligation. Retrieved from

  • BOC Sciences. (2025). LC-MS-Based Rapid and Accurate Drug Impurity Analysis: Mechanisms of In-Source Fragmentation. Retrieved from

  • PubChem. (2025). Compound Summary: tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate (CAS 1864063-87-5).[2][3] Retrieved from

  • Sigma-Aldrich. (2025). Technical Service Guide: Handling Acid-Sensitive Boc-Linkers. Retrieved from

Sources

Optimization

Technical Support Center: Solubilization Strategies for tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the aqueous solubility of tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate (often referred t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the aqueous solubility of tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate (often referred to as Boc-PEG1-ketone).

Compound Profiling & The Causality of Poor Solubility

tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate is a highly versatile bifunctional linker. It features a reactive methyl ketone (ideal for reductive amination or hydrazone ligation) and a primary amine protected by a tert-butyloxycarbonyl (Boc) group.

Why is it insoluble in water? The molecule presents a classic thermodynamic conflict. While the ether oxygen, ketone, and carbamate core are polar and can participate in hydrogen bonding, the bulky Boc group is intensely lipophilic. When introduced to water, the Boc group disrupts the highly ordered hydrogen-bond network of the aqueous medium. The resulting entropic penalty forces the hydrophobic regions to aggregate, causing the compound to precipitate out of solution before it can react with your target protein or substrate.

Solubilization Decision Workflow

SolubilizationWorkflow Start tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate Aqueous Solubilization AppType Target Application? Start->AppType Bio Bioconjugation / Biological Assays AppType->Bio Proteins/Cells Org Organic Synthesis (e.g., Reductive Amination) AppType->Org Small Molecules CoSolvent Co-Solvent System (≤10% DMSO/DMF) Bio->CoSolvent Tolerates Organics Cyclo Host-Guest Complexation (HP-β-CD) Bio->Cyclo Strict Aqueous Micelle Micellar Catalysis (2 wt% TPGS-750-M) Org->Micelle Green Chemistry

Decision tree for solubilizing tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate in aqueous systems.

Troubleshooting Guide: Aqueous Solubilization for Bioconjugation

Symptom: When adding the linker to an aqueous protein buffer (e.g., PBS), the solution turns cloudy, and downstream conjugation yields are negligible. Root Cause: The compound has exceeded its thermodynamic solubility limit, forming inactive aggregates rather than reacting with target lysine or engineered residues.

Method A: Co-Solvent Systems (DMSO/DMF)

To lower the dielectric constant of the medium and solvate the Boc group, a water-miscible organic co-solvent is required [1].

Self-Validating Protocol:

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10-100 mM. Validation: The solution must be optically clear.

  • Buffer Degassing: Degas the conjugation buffer (e.g., 100 mM HEPES, pH 7.5) via vacuum or inert gas bubbling to prevent oxidative side reactions if thiols are present [1].

  • Titration: Slowly add the DMSO stock to the protein solution while vortexing gently. Keep the final DMSO concentration below 10% (v/v). Exceeding 10-17% DMSO frequently causes irreversible protein denaturation [2].

  • Validation Check: Measure the absorbance of the final mixture at 600 nm. An

    
     indicates micro-precipitation. If precipitation occurs, lower the final linker concentration or switch to Method B.
    
Method B: Host-Guest Complexation with HP-β-CD

If the target protein or cell line cannot tolerate DMSO, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used. The hydrophobic inner cavity of the cyclodextrin encapsulates the Boc group, dramatically increasing apparent aqueous solubility without denaturing proteins [3].

Self-Validating Protocol:

  • HP-β-CD Solution: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer.

  • Complexation: Add the solid tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate directly to the HP-β-CD solution.

  • Equilibration: Sonicate in a water bath for 15 minutes, then incubate on an orbital shaker at 25°C for 2 hours to allow the host-guest equilibrium to establish.

  • Validation Check: Centrifuge the mixture at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC to quantify the dissolved linker concentration. The absence of a visible pellet confirms complete complexation.

Troubleshooting Guide: Organic Synthesis in Aqueous Media

Symptom: Performing a reductive amination with this ketone in pure water yields no product, but using pure organic solvents (like DCM or DMF) generates excessive toxic waste. Root Cause: Traditional organic synthesis relies on bulk solvation. In pure water, the hydrophobic effect prevents the collision of the ketone and the target amine. Solution: Micellar catalysis using "designer surfactants" like TPGS-750-M. The surfactant forms nanomicelles with a lipophilic core (Vitamin E) that acts as a nanoreactor, solubilizing the Boc-linker and driving the reaction "in water" [4].

Self-Validating Protocol:

  • Surfactant Preparation: Dissolve TPGS-750-M in deionized water to a final concentration of 2 wt%. Critical Step: TPGS-750-M is not instantaneously soluble; it requires several hours of vigorous stirring to obtain a clear aqueous solution [5].

  • Reaction Assembly: Add the ketone linker and the target amine to the 2 wt% TPGS-750-M solution.

  • Catalysis: Add your reducing agent (e.g., 2-picoline borane) and stir at room temperature. The mixture will appear milky, which is the expected micro-emulsion state [4].

  • Validation Check: Monitor the reaction by TLC or LC-MS. The localized high concentration within the micelle core typically accelerates the reaction rate significantly compared to bulk organic solvents.

Quantitative Data Summary

Solubilization StrategyKey Reagent / ParameterRecommended ConcentrationPrimary ApplicationLimitation / Note
Co-Solvent Addition DMSO or DMF

10% (v/v) final
Bioconjugation / LabelingHigher concentrations risk protein denaturation [2].
Host-Guest Complexation HP-β-CD10 - 20% (w/v)Cell Assays / Sensitive ProteinsRequires 2 hours of equilibration for full complexation [3].
Micellar Catalysis TPGS-750-M Surfactant2 wt% in DI WaterGreen Organic SynthesisRequires hours of pre-stirring to form clear micelles [5].
Standard Deprotection Trifluoroacetic Acid (TFA)50% (v/v) in DCMPost-reaction Boc removalGenerates volatile tert-butyl cations; requires scavengers [6].

Frequently Asked Questions (FAQs)

Q: Can I just heat the aqueous solution to dissolve the Boc-linker? A: No. While heating will temporarily increase kinetic solubility, the compound will inevitably crash out upon cooling to room temperature or 37°C for your assay. Furthermore, prolonged heating in aqueous buffers can accelerate the hydrolysis of the carbamate linkage.

Q: My protein crashed out immediately after adding the DMSO stock of the linker. What happened? A: You likely experienced localized solvent shock. If you add the DMSO stock too quickly without vortexing, the local concentration of DMSO at the droplet interface exceeds the denaturation threshold. Always add the stock dropwise to a rapidly stirring or vortexing protein solution.

Q: How do I remove the Boc group after my bioconjugation is complete? A: The Boc group is acid-labile. For small molecules, treatment with strong acids like 50% Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in methanol is standard [6]. However, if your target is a delicate protein, these harsh conditions will destroy it. For bioconjugates, specialized mild Lewis acids (e.g., AlCl


) or sequential treatment with trimethylsilyl iodide may be required to prevent degradation [6].

References

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins MDPI (Molecules)[Link]

  • Utilizing Micellar Catalysis for Organic Synthesis: A Desk Reference ACS GCI Pharmaceutical Roundtable[Link]

  • Aqueous Micelles as Solvent, Ligand, and Reaction Promoter in Catalysis JACS Au[Link]

  • tert-Butyloxycarbonyl protecting group Wikipedia[Link]

Troubleshooting

refining Boc deprotection methods for tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemoselective challenges associated with the Boc deprotection of tert-butyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemoselective challenges associated with the Boc deprotection of tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate .

This guide bypasses generic advice to focus on the mechanistic causality of your substrate, ensuring your experimental workflows are robust, reproducible, and self-validating.

Part 1: Mechanistic Overview & Causality

Your substrate is a bifunctional molecule containing an acid-labile Boc-protected primary amine, an aliphatic ether linkage, and a reactive methyl ketone. The primary mode of failure during this specific deprotection is not the degradation of the ether or the ketone, but the intramolecular cyclization of the resulting amino ketone.

When the Boc group is cleaved, the molecule yields 1-amino-3-oxapentan-4-one. The newly freed primary amine and the ketone carbonyl carbon are separated by exactly six atoms (N-C-C-O-C-C=O). This spacing is kinetically and thermodynamically ideal for a 6-exo-trig cyclization. If the intermediate ammonium salt is neutralized during workup, the free amine will immediately attack the ketone to form a hemiaminal, which rapidly dehydrates to form a cyclic imine (5-methyl-3,4-dihydro-2H-1,4-oxazine ).

To prevent this, the deprotection must be performed under conditions that yield a stable, non-nucleophilic ammonium salt, and all basic workup steps must be strictly avoided.

BocDeprotection SM tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate (Boc-Amino Ether Ketone) Acid Acidic Cleavage (HCl/Dioxane or (COCl)₂/MeOH) SM->Acid Salt Ammonium Salt Intermediate [H₃N⁺-CH₂-CH₂-O-CH₂-C(=O)-CH₃] Cl⁻ Acid->Salt Workup Workup Strategy Salt->Workup Evap Direct Concentration & Ether Precipitation Workup->Evap Maintain pH < 5 Base Aqueous Basic Workup (NaHCO₃ / NaOH) Workup->Base Raise pH > 7 Target Open-Chain Amino Ketone Salt (Stable Target) Evap->Target SideProd 5-Methyl-3,4-dihydro-2H-1,4-oxazine (Cyclized Byproduct, M-18) Base->SideProd

Reaction pathway illustrating the pH-dependent bifurcation of the deprotected amino ketone.

Part 2: Troubleshooting FAQs

Q1: I used standard 50% TFA/DCM[1]. My LC-MS shows a major peak at [M-18]. What happened? A1: The [M-18] peak corresponds to the exact mass loss of one water molecule, confirming that your open-chain amino ketone has undergone intramolecular cyclization. This typically occurs if you attempted to neutralize the TFA salt with aqueous NaHCO₃ or if residual TFA was removed under elevated temperatures that allowed the free amine to transiently form. You must isolate the product strictly as the protonated salt to keep the amine non-nucleophilic.

Q2: How can I avoid aldol condensation side reactions of the methyl ketone? A2: Methyl ketones can undergo acid-catalyzed enolization and subsequent aldol condensation in the presence of strong, concentrated acids like neat TFA. To mitigate this, transition to milder acidic conditions. The oxalyl chloride in methanol method[2] is highly recommended. It generates HCl in situ at controlled concentrations, providing a mild environment that efficiently cleaves the Boc group while preserving the ketone.

Q3: Can I purify the deprotected open-chain product using silica gel column chromatography? A3: No. While silica gel is slightly acidic, eluting highly polar amine salts typically requires basic modifiers (like triethylamine or ammonium hydroxide). Introducing a base will deprotonate your ammonium salt on the column, immediately triggering cyclization. Your protocol must be designed as a "self-validating system" where the reaction is clean enough to isolate the pure salt via simple precipitation and trituration.

Part 3: Quantitative Method Comparison

To optimize your workflow, compare the established deprotection environments below. The data clearly indicates that in situ HCl generation offers the best balance of chemoselectivity and yield for this specific substrate.

Deprotection MethodReagentsTempTimeYield (Open-Chain Salt)Cyclization RiskAldol Side-Reaction Risk
Standard TFA [1]50% TFA in DCM0 °C to RT1-2 hModerate (60-70%)High (if TFA is not fully purged)Moderate (due to strong acid)
HCl / Dioxane [3]4M HCl in DioxaneRT30-60 minHigh (>85%)Low (precipitates as HCl salt)Low
Oxalyl Chloride [2](COCl)₂ (3 eq) in MeOHRT1-4 hExcellent (>90%)Very Low (mild in situ HCl)Very Low

Part 4: Optimized Experimental Protocol

This protocol utilizes the Oxalyl Chloride/Methanol system[2]. It is designed as a self-validating workflow: the chemoselectivity is maintained by the mild in situ generation of HCl, and the isolation relies on solubility differences rather than chromatography, preventing accidental neutralization.

Materials Required:

  • tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate (Substrate)

  • Anhydrous Methanol (MeOH)

  • Oxalyl Chloride, (COCl)₂

  • Anhydrous Diethyl Ether (Cold)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected substrate (1.0 equiv) in anhydrous MeOH to achieve a concentration of 0.1 M. Stir at room temperature for 5 minutes to ensure complete dissolution.

  • Reagent Addition: Carefully add oxalyl chloride (3.0 equiv) dropwise to the stirring solution via a syringe. Caution: Sputtering and mild gas evolution (CO, CO₂) will occur. Perform this in a well-ventilated fume hood.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 1 to 4 hours.

    • Self-Validation Check: Spot the reaction on a TLC plate. Stain with Ninhydrin. The starting material will not stain (amine is protected), but the forming product will appear as a dark purple/yellow spot stuck at the baseline, confirming successful deprotection.

  • Concentration: Once the starting material is fully consumed, concentrate the reaction mixture under reduced pressure on a rotary evaporator. Ensure the water bath temperature does not exceed 30 °C to prevent thermal degradation of the ketone.

  • Isolation (Critical Step): Do not perform an aqueous extraction. Instead, suspend the resulting crude residue in a minimal amount of cold, anhydrous diethyl ether. Triturate vigorously until a crystalline solid forms.

    • Self-Validation Check: The unreacted organic byproducts remain soluble in the ether, while the target 1-amino-3-oxapentan-4-one hydrochloride salt precipitates.

  • Filtration: Collect the precipitate via vacuum filtration, wash with additional cold diethyl ether, and dry under a high vacuum.

  • Analytical Verification: Obtain a ¹H NMR spectrum in D₂O or DMSO-d₆. The disappearance of the 9H singlet at ~1.4 ppm (Boc group) and the retention of the 3H singlet at ~2.1 ppm (methyl ketone) validates the chemoselective deprotection without cyclization.

Part 5: References

  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) . Benchchem.

  • Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc) . Benchchem.

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . PMC (NIH).

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: NMR Profiling of tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate

Executive Summary This guide provides a rigorous technical validation framework for tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate (CAS: 1864063-87-5). As a bifunctional linker containing a Boc-protected amine and a react...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical validation framework for tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate (CAS: 1864063-87-5). As a bifunctional linker containing a Boc-protected amine and a reactive ketone, this molecule is a critical intermediate in bioconjugation strategies (e.g., oxime ligation).

While LC-MS is frequently used for high-throughput confirmation, it often fails to detect structural isomers or non-chromophoric impurities (such as residual salts or oligomeric polyethers). This guide establishes Nuclear Magnetic Resonance (NMR) as the primary validation standard, comparing its efficacy against LC-MS and IR, and defining a self-validating logic for structural confirmation.

Part 1: Structural Logic & Expected Signature

To validate this molecule, one must confirm three distinct chemical zones.[1] Absence or distortion of any zone indicates a failed synthesis (e.g., over-alkylation or Boc-deprotection).

The Molecular Zones
  • Zone A (Protection): The tert-butyl carbamate (Boc) group.

  • Zone B (Linker): The ethylene glycol backbone (

    
    ).
    
  • Zone C (Payload): The acetonyl moiety (

    
    ).
    
Predicted 1H NMR Data (CDCl₃, 400 MHz)

Note: Chemical shifts (


) are estimates based on substituent additivity principles for this specific scaffold.
ZoneMoiety

(ppm)
MultiplicityIntegrationAssignment Logic
C Ketone Methyl2.15 – 2.22Singlet (s)3HAlpha to carbonyl; diagnostic for intact ketone.
C Acetonyl

4.05 – 4.15Singlet (s)2HFlanked by ether oxygen and carbonyl.
B Ether

3.55 – 3.65Triplet (t)2HDeshielded by oxygen.
B Amine

3.30 – 3.40Multiplet (m/q)2HCoupled to NH and adjacent

.
A Boc Methyls1.44 – 1.45Singlet (s)9HIntense, sharp singlet; integration reference.
A Carbamate NH4.90 – 5.20Broad (br s)1HExchangeable; shift varies with concentration/solvent.

Part 2: Comparative Performance Analysis

This section objectively compares NMR against alternative validation methods.

Comparison 1: Structural Confirmation (NMR vs. LC-MS vs. FTIR)
Feature1H NMR (Recommended)LC-MS (ESI) FTIR
Primary Utility Connectivity & PurityMass ConfirmationFunctional Group ID
Ketone Validation High. Distinct singlet at ~2.2 ppm confirms

.
Medium. Detects mass (M+H), but cannot distinguish ketone from isomeric aldehydes or enols.High. Strong

stretch at ~1715 cm⁻¹.
Impurity Detection Excellent. Sees residual solvents, water, and starting materials (Boc-ethanolamine).Low. Misses salts, solvents, and non-ionizable oligomers.Low. Overlapping bands obscure <5% impurities.
Quantification Absolute. (via qNMR)Relative. Requires calibration curves.Qualitative.
Comparison 2: Purity Assessment (qNMR vs. HPLC-UV)

For this specific molecule, HPLC-UV is unreliable because the compound lacks a strong chromophore (no aromatic rings).

  • HPLC-UV (210 nm): Relies on the weak carbonyl absorption. Solvents and mobile phase modifiers (like Formic Acid) often mask the product peak or exaggerate impurities with high extinction coefficients.

  • qNMR: Uses an internal standard (e.g., Dimethyl sulfone or TCNB). It provides true mass balance purity, ensuring the "oil" obtained is not 20% solvent by weight.

Part 3: Validation Protocol

Synthesis & Validation Workflow

The following diagram illustrates the critical decision points where NMR validation is required to prevent downstream failure in conjugation reactions.

ValidationWorkflow Start Start: Boc-Ethanolamine Rxn Reaction: Alkylation w/ Bromoacetone or Propargyl bromide Start->Rxn Crude Crude Isolation Rxn->Crude NMR_Check 1H NMR Checkpoint Crude->NMR_Check Decision_Pass Pass: Integrals 9:3:2:2:2 NMR_Check->Decision_Pass Valid Decision_Fail Fail: Missing 2.2ppm Singlet NMR_Check->Decision_Fail Invalid Final Final Product: Linker Ready Decision_Pass->Final Decision_Fail->Rxn Re-optimize

Figure 1: Critical NMR checkpoints in the synthesis workflow. The 2.2 ppm singlet is the "Go/No-Go" signal for the ketone functionality.

Experimental Procedure (NMR Acquisition)

To ensure reproducibility, follow this standardized protocol.

Materials:

  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS.
    
    • Why: Excellent solubility for Boc-protected linkers; prevents exchange broadening of the NH signal common in

      
      .
      
  • Tube: 5mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).

  • Instrument: 400 MHz or higher (600 MHz preferred for resolution of the ethylene glycol multiplets).

Step-by-Step:

  • Sample Prep: Dissolve 10–15 mg of the analyte in 0.6 mL

    
    . Ensure the solution is clear; filter through a cotton plug if particulate is visible.[2]
    
  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 10 seconds (Critical for accurate integration of the Boc methyls vs. the ketone methyls).

    • Scans (NS): 16 or 32.

    • Temperature: 298 K (25°C).

  • Processing:

    • Reference TMS to 0.00 ppm.[2]

    • Phase correction: Manual (Automatic phasing often fails on the broad NH peak).

    • Baseline correction: Polynomial (Bernstein) order 1.

Part 4: Troubleshooting & Self-Validation Logic

The "Self-Validating System" relies on internal integration ratios. If the ratios deviate, the synthesis has failed.

The "9-to-3" Rule

The most robust check is the ratio of the Boc group (9H) to the Ketone Methyl (3H).

  • Ratio = 3.0: Perfect synthesis.

  • Ratio > 3.0: Incomplete alkylation (mixture of starting material and product) or loss of the acetonyl group.

  • Ratio < 3.0: Presence of acetone (solvent trap) or over-alkylation on the nitrogen (rare with Boc protection).

Common Impurity Signals
ImpuritySourceChemical Shift (

)
Remediation
Boc-Ethanolamine Starting Material~1.44 (s, 9H), 3.25 (m), 3.70 (t)Missing the 2.2 ppm and 4.1 ppm singlets. Requires silica chromatography (EtOAc/Hexane).[3]
Acetone Wash Solvent2.17 (s)Overlaps exactly with product ketone! Critical: Dry sample under high vacuum for >12h. If peak persists, it is the product.
Dichloromethane Extraction Solvent5.30 (s)Harmless, but affects weight calculation.
Water Wet Solvent~1.56 (varies)Can broaden NH signal. Shake with

to confirm NH assignment (NH disappears, water grows).

Part 5: Advanced Validation (2D NMR)

For regulatory filings or complex troubleshooting, 1D NMR is insufficient. Use HSQC (Heteronuclear Single Quantum Coherence) to map protons to carbons.

HSQC_Logic H_Ketone 1H: 2.2 ppm (CH3) Crosspeak1 Crosspeak A: Confirms Acetonyl Tail H_Ketone->Crosspeak1 C_Ketone 13C: ~26 ppm (CH3) C_Ketone->Crosspeak1 H_Linker 1H: 4.1 ppm (OCH2) Crosspeak2 Crosspeak B: Confirms Ether Linkage H_Linker->Crosspeak2 C_Linker 13C: ~75 ppm (OCH2) C_Linker->Crosspeak2

Figure 2: HSQC Correlation Logic. The correlation between the proton at 4.1 ppm and a carbon at ~75 ppm confirms the ether bond formation.

References

  • PubChem. tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate (Compound Summary). National Library of Medicine. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. (Standard for impurity identification). [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2778–2786. (Validation of qNMR methodology). [Link]

  • Organic Syntheses. "General Procedures for the Synthesis of Boc-Protected Amino Ethers." (Analogous synthesis routes for context). [Link]

Sources

Comparative

A Comparative Guide to the Purity Analysis of Commercial tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of reproducible science and, ultimately,...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of reproducible science and, ultimately, patient safety. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate, a key building block in the synthesis of more complex molecules. We will delve into the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and detailed experimental protocols.

Introduction to tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate and the Imperative of Purity

tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate (MW: 217.26 g/mol ) is a bifunctional molecule featuring a Boc-protected amine and a keto-ether moiety.[1] This structure makes it a versatile intermediate in organic synthesis, particularly for introducing a protected nitrogen atom and a reactive carbonyl group in a single step. However, the very reactivity that makes this compound valuable also renders it susceptible to degradation and the formation of impurities during synthesis and storage.

The presence of impurities can have significant downstream consequences, including altered reaction kinetics, the formation of unintended byproducts, and in the context of drug development, potential toxicity. Therefore, a robust analytical strategy to confirm the identity and quantify the purity of this reagent is paramount.

Potential Impurities: A Mechanistic Perspective

Understanding the potential impurities is crucial for developing a selective and sensitive analytical method. Based on the likely synthetic pathways for similar carbamates, we can anticipate several classes of impurities.[2][3]

  • Starting Material Residues: Unreacted starting materials such as tert-butyl N-(2-hydroxyethyl)carbamate and chloroacetone.

  • Byproducts of Synthesis: Side-reaction products, for instance, from the dimerization of chloroacetone or elimination reactions.

  • Degradation Products: The carbamate bond is susceptible to hydrolysis under acidic or strongly basic conditions, leading to the formation of the corresponding amine. The keto group can also undergo various reactions.

  • Solvent Residues: Residual solvents from the synthesis and purification process, such as ethyl acetate, hexanes, or dichloromethane.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is dictated by the physicochemical properties of the analyte and the information required. For tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate, a multi-pronged approach is often necessary for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination of non-volatile organic molecules. Its high resolution and sensitivity make it ideal for separating and quantifying closely related impurities.

  • Expertise & Experience: For carbamates, reversed-phase HPLC is typically the method of choice.[4][5][6][7] A C18 column provides excellent retention and separation based on the hydrophobicity of the molecule and its impurities. The choice of detector is critical. A UV detector is suitable due to the presence of the carbonyl group, though its chromophore is weak. For higher sensitivity and selectivity, especially for carbamates that can be derivatized, fluorescence detection after post-column derivatization can be employed.[4][5] However, for a general purity screen, a UV detector set to a low wavelength (e.g., 210-220 nm) is often sufficient.[8]

  • Trustworthiness: A well-developed HPLC method with appropriate system suitability tests (e.g., resolution, tailing factor, and repeatability) provides a self-validating system for routine purity checks. The use of a reference standard is crucial for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While carbamates can be thermally labile, GC-MS can be an excellent tool for identifying and quantifying volatile impurities and, with careful method development, the main component itself.[9][10]

  • Expertise & Experience: The primary challenge with carbamate analysis by GC is thermal degradation in the hot injector and column.[4] Therefore, a cool on-column or a programmed temperature vaporization (PTV) inlet is preferred. The mass spectrometer provides invaluable structural information, aiding in the tentative identification of unknown impurities. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity.[9]

  • Trustworthiness: The mass spectrum serves as a "fingerprint" for each compound, providing a high degree of confidence in peak identification. The use of an internal standard is highly recommended for accurate quantification to compensate for any variability in injection volume or instrument response.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR).

  • Expertise & Experience: ¹H NMR provides a rapid and non-destructive overview of the sample's composition. The purity can be estimated by comparing the integrals of the analyte's signals to those of impurities. For more accurate quantification, an internal standard with a known concentration and a signal in a clear region of the spectrum is used.[11] ¹³C NMR can provide complementary structural information, but it is generally not used for quantification due to long relaxation times and the nuclear Overhauser effect, unless specific quantitative methods are employed.[11]

  • Trustworthiness: qNMR is considered a primary ratio method of measurement and, when performed correctly, can provide highly accurate and precise results without the need for a reference standard of the analyte itself.[12][13][14][15] This makes it a powerful tool for certifying the purity of new batches of material.

Data Presentation: A Comparative Summary
FeatureHPLC-UVGC-MSQuantitative ¹H NMR (qNMR)
Principle Separation based on polaritySeparation based on volatility and boiling pointNuclear spin transitions in a magnetic field
Primary Use Purity determination, quantification of non-volatile impuritiesIdentification and quantification of volatile and semi-volatile impurities, structural elucidationAbsolute purity determination, structural confirmation
Strengths High resolution, high sensitivity, robust for routine analysisHigh specificity (mass detection), excellent for volatile impuritiesNon-destructive, provides structural information, primary analytical method
Limitations Requires a chromophore, potential for co-elutionThermal degradation of labile compounds, requires volatilityLower sensitivity than chromatographic methods, potential for signal overlap
Typical LOD/LOQ ~0.01-0.1%~0.001-0.01% (SIM mode)~0.1-1%

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific instrumentation and commercial source of tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate.

HPLC-UV Purity Method
  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Data Analysis: Integrate all peaks and calculate the area percent of the main peak. For quantitative analysis, use a certified reference standard to create a calibration curve.

GC-MS Impurity Profile
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.

  • GC-MS Conditions:

    • Inlet: PTV, splitless injection at 50 °C, ramped to 250 °C.

    • Column: 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 50 °C for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C

    • Mass Range: m/z 40-450

  • Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST).[16] Quantify using an internal standard and a calibration curve.

Quantitative ¹H NMR (qNMR)
  • Sample Preparation: Accurately weigh approximately 20 mg of the sample and 10 mg of a certified internal standard (e.g., maleic anhydride) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher

    • Pulse Sequence: A standard 90° pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

    • Number of Scans: 16 or more for good signal-to-noise.

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Visualization of Key Concepts

Chemical Structure

Caption: Chemical structure of tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate.

Analytical Workflow for Purity Assessment

analytical_workflow cluster_0 Initial Assessment cluster_1 Impurity Profiling cluster_2 Final Report Sample Sample qNMR qNMR Sample->qNMR Structural Confirmation & Absolute Purity HPLC_UV HPLC-UV (Non-volatile impurities) Sample->HPLC_UV GC_MS GC-MS (Volatile impurities) Sample->GC_MS Certificate_of_Analysis Certificate of Analysis qNMR->Certificate_of_Analysis HPLC_UV->Certificate_of_Analysis GC_MS->Certificate_of_Analysis

Caption: A comprehensive analytical workflow for purity assessment.

Potential Degradation Pathway

degradation_pathway Analyte tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate Hydrolysis_Product 2-(2-oxopropoxy)ethan-1-amine Analyte->Hydrolysis_Product Acid/Base Hydrolysis Starting_Material tert-butyl N-(2-hydroxyethyl)carbamate Analyte->Starting_Material Retro-synthesis (Impurity)

Caption: A simplified potential degradation pathway.

Conclusion

The purity analysis of commercial tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate requires a multi-faceted approach to ensure the quality and consistency of this important synthetic intermediate. While HPLC provides a robust platform for routine purity assessment of non-volatile impurities, GC-MS is invaluable for identifying and quantifying volatile residues. For an absolute determination of purity and unequivocal structural confirmation, quantitative NMR stands out as a powerful, non-destructive technique.

By judiciously selecting and combining these analytical methods, researchers, scientists, and drug development professionals can confidently assess the purity of their starting materials, thereby ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
  • U.S. Environmental Protection Agency. (n.d.). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC).
  • Monakhova, Y. B., Kuballa, T., & Lachenmeier, D. W. (2012). Rapid Quantification of Ethyl Carbamate in Spirits Using NMR Spectroscopy and Chemometrics. Scilit.
  • U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater.
  • Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. Retrieved from [Link]

  • ResearchGate. (n.d.). Low temperature NMR studies of carbamate 24. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Reddit. (2021, July 18). Quantitative purity determination with NMR. Retrieved from [Link]

  • Kriz, D., et al. (2026, January 28). Revealing Organophosphorus and Carbamate Interactions with Albumin Using 1H NOE Pumping NMR Technique. PMC. Retrieved from [Link]

  • ResearchGate. (2025, October 30). Carbamate Stability Measurements in Amine/CO2/Water Systems with Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl n-[2-(2-oxopropoxy)ethyl]carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate. Retrieved from [Link]

  • NIST. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

  • Chemazone. (n.d.). tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate - 1864063-87-5. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl (2-((2-oxopropyl)thio)ethyl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(2-(ethylamino)ethyl)carbamate. Retrieved from [Link]

  • Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
  • PubMed. (2015, June 15). Improved sample preparation for GC-MS-SIM analysis of ethyl carbamate in wine. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by GC-MS. Retrieved from [Link]

  • LECO. (n.d.). Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. Retrieved from [Link]

Sources

Validation

biological activity of tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate derivatives

Advanced Application & Performance Guide: Biological Activity of tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate Derivatives Executive Summary The compound tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate (CAS 1864063-87-5) i...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application & Performance Guide: Biological Activity of tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate Derivatives

Executive Summary

The compound tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate (CAS 1864063-87-5) is a highly versatile, bifunctional chemical building block. While the parent molecule is a protected intermediate, its deprotected derivatives—characterized by the terminal 2-oxopropoxy (methyl ketone) moiety—have emerged as highly potent structural motifs in modern drug discovery. As a Senior Application Scientist, I have observed these derivatives drive breakthroughs in two distinct domains: Reversible Covalent Inhibitors (RCIs) targeting catalytic proteases, and Bio-orthogonal Linkers for Targeted Protein Degradation (PROTACs).

This guide objectively compares the performance of these ketone-functionalized derivatives against traditional alternatives, detailing the mechanistic causality and providing self-validating experimental protocols to verify their biological activity.

Mechanistic Superiority: Ketone Warheads vs. Irreversible Electrophiles

In the development of protease inhibitors (such as those targeting the SARS-CoV-2 3CLpro or human cathepsins), achieving high target affinity without inducing off-target toxicity is the primary challenge. Traditional covalent inhibitors often rely on Michael acceptors (e.g., acrylamides) that form permanent thioether bonds with any accessible nucleophile.

The Causality of Reversibility: Derivatives containing the 2-oxopropoxy moiety utilize the methyl ketone as an electrophilic warhead. When the ketone enters the protease's active site, the catalytic cysteine (e.g., Cys145) attacks the carbonyl carbon. Because the ketone lacks a leaving group and is not part of a conjugated


-system, it forms a tetrahedral hemithioketal complex  rather than a permanent bond[1]. This mimics the natural transition state of peptide bond cleavage. The reaction exists in thermodynamic equilibrium; it effectively silences the target enzyme while the local drug concentration is high, but dissociates over time, virtually eliminating the risk of permanent haptenization and idiosyncratic toxicity associated with irreversible inhibitors[2].

MOA Target Target Protease (Active Cys145) Complex Hemithioketal Complex (Reversible Inhibition) Target->Complex Nucleophilic Attack Dead Permanent Thioether Adduct (Irreversible Toxicity) Target->Dead Irreversible Binding Ketone 2-Oxopropoxy Derivative (Ketone Warhead) Ketone->Complex Thermodynamic Equilibrium Acrylamide Acrylamide Derivative (Michael Acceptor) Acrylamide->Dead

Diagram 1: Mechanism of Action comparing reversible hemithioketal formation vs. irreversible adduction.

Quantitative Performance Comparison

The structural flexibility and reversible nature of ketone derivatives yield superior safety profiles compared to traditional warheads[3].

Metric2-Oxopropoxy Ketone DerivativesAcrylamide AlternativesNitrile Alternatives
Target Affinity (

)
0.5 nM – 5.0 nM1.0 nM – 10 nM3.0 nM – 15 nM
Binding Mechanism Reversible (Hemithioketal)Irreversible (Thioether)Reversible (Thioimidate)
GSH Stability (

)
> 48 hours (Highly Stable)< 2 hours (Highly Reactive)> 24 hours
Off-Target Toxicity Risk LowHighLow to Moderate

Bio-orthogonal Stability: The Oxime Advantage in Linker Chemistry

Beyond direct inhibition, the 2-oxopropoxy moiety serves as an elite linker precursor for PROTACs and Antibody-Drug Conjugates (ADCs).

The Causality of Linker Stability: Traditional bioconjugation relies heavily on maleimide-thiol chemistry. However, maleimides are notorious for undergoing retro-Michael reactions in the presence of high physiological concentrations of serum albumin, leading to premature linker cleavage. By utilizing the ketone group of our derivative, researchers can perform oxime ligation with alkoxyamine-functionalized ligands. The "alpha-effect" of the adjacent oxygen in the alkoxyamine makes the resulting oxime bond exceptionally stable to hydrolysis at physiological pH (7.4), ensuring the PROTAC reaches its intracellular target intact.

Linker ChemistryReactive PairsReaction pHPlasma Stability (

)
Cross-Reactivity Risk
Oxime Ligation Ketone + Alkoxyamine4.5 – 5.5> 7 Days Extremely Low
Maleimide-Thiol Maleimide + Cysteine6.5 – 7.5~ 24 - 48 HoursHigh (Thiol exchange)
NHS Ester NHS + Primary Amine7.2 – 8.0< 2 Hours (Hydrolyzes)High (Lysine targets)

Self-Validating Experimental Methodologies

To objectively verify the biological activity and mechanistic claims of these derivatives, the following protocols must be employed. Each protocol is designed as a self-validating system , ensuring that the readout intrinsically proves the mechanism.

Protocol A: Jump-Dilution Assay for Reversibility Validation

This protocol differentiates the reversible ketone derivative from irreversible false positives.

Causality & Validation: By pre-incubating the enzyme with the inhibitor at a concentration 100x above its


, the enzyme is fully silenced. Rapidly diluting this mixture 100-fold drops the free inhibitor concentration far below its 

. If the inhibitor is a reversible ketone, the hemithioketal complex will dissociate to restore equilibrium, and enzymatic fluorescence cleavage will resume. If the enzyme remains inactive, the binding is irreversible, invalidating the RCI claim.
  • Pre-incubation: Incubate 100 nM recombinant target protease (e.g., 3CLpro) with 10

    
    M of the ketone derivative in assay buffer (50 mM HEPES, pH 7.4) for 30 minutes at 37°C.
    
  • Baseline Confirmation: Extract a 1

    
    L aliquot and add to 99 
    
    
    
    L of buffer containing a FRET-based peptide substrate. Confirm >95% inhibition of fluorescence velocity.
  • Jump-Dilution: Dilute the remaining pre-incubation mixture 1:100 directly into a microplate well containing the FRET substrate (final inhibitor concentration = 100 nM).

  • Kinetic Readout: Monitor fluorescence (Ex/Em = 340/490 nm) continuously for 4 hours.

  • Data Analysis: Calculate the recovery of enzymatic velocity. A non-linear recovery curve plateauing at the uninhibited control velocity confirms reversible hemithioketal formation.

Workflow S1 1. Incubation Enzyme + Ketone S2 S2 S1->S2 S3 3. Jump Dilution 100x into Assay Buffer S2->S3 S4 4. Kinetic Read Monitor FRET Cleavage S3->S4 S5 5. Validation Velocity Recovery = Reversible S4->S5

Diagram 2: Jump-Dilution workflow acting as a self-validating system for reversible inhibition.

Protocol B: Bio-orthogonal Oxime Ligation & LC-MS Validation

This protocol ensures the precise assembly of a PROTAC using the derivative's ketone handle.

Causality & Validation: The reaction is intentionally buffered at pH 5.0. At this pH, standard aliphatic amines are protonated and unreactive, whereas the alkoxyamine retains its nucleophilicity, ensuring absolute regioselectivity. The system is self-validated via LC-MS: the exact mass shift (Precursor Mass + Ligand Mass -


) must be observed. Any deviation indicates off-target acylation.
  • Deprotection: Treat tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate with 20% TFA in DCM for 1 hour to remove the Boc group, yielding the free amine.

  • Ligand Coupling: Couple the free amine to your target-binding ligand (e.g., a kinase inhibitor) using standard HATU/DIPEA amide coupling. Purify via preparative HPLC.

  • Oxime Ligation: Dissolve the ketone-functionalized intermediate (1 eq) and an alkoxyamine-functionalized E3 ligase ligand (1.2 eq) in a 1:1 mixture of DMSO and 100 mM Sodium Acetate buffer (pH 5.0).

  • Incubation: Stir at room temperature for 12 hours.

  • LC-MS Validation: Inject 1

    
    L into an LC-MS. The disappearance of the ketone peak and the emergence of a single peak corresponding to the exact theoretical mass of the dehydrated oxime conjugate validates the bio-orthogonal architecture.
    

References

  • Hoffman, R. L., et al. "Discovery of Ketone-Based Covalent Inhibitors of Coronavirus 3CL Proteases for the Potential Therapeutic Treatment of COVID-19." Journal of Medicinal Chemistry, ACS Publications, 2020.

  • "Exploring covalent inhibitors of SARS-CoV-2 main protease: from peptidomimetics to novel scaffolds." Expert Opinion on Drug Discovery, Taylor & Francis, 2025.

  • "Key advances in the development of reversible covalent inhibitors." National Institutes of Health (PMC), 2025.

Sources

Comparative

Assessing the Efficiency of tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate: A Technical Comparison

Topic: Assessing the Efficiency of tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate in Bioconjugation Content Type: Publish Comparison Guide Executive Summary In the landscape of bioconjugation, tert-butyl N-[2-(2-oxopropox...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Efficiency of tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate in Bioconjugation Content Type: Publish Comparison Guide

Executive Summary

In the landscape of bioconjugation, tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate (CAS: 1864063-87-5) represents a strategic "pivot" reagent. It functions as a heterobifunctional linker designed to introduce a chemically unique methyl ketone handle into amine-bearing scaffolds.

While thiol-maleimide and azide-alkyne (Click) chemistries often dominate the field, this ketone-functionalized linker offers a distinct advantage: hydrolytic stability . This guide objectively assesses its efficiency, contrasting it with industry standards to determine where it fits in the drug development workflow.

The Verdict: This reagent is the superior choice for long-circulating conjugates (e.g., ADCs) where maleimide exchange is a liability, provided the user employs aniline catalysis to overcome the inherent kinetic sluggishness of ketone condensation.

Technical Profile & Mechanism of Action

Structural Logic

The molecule consists of three functional domains:

  • Boc-Protected Amine: A latent nucleophile that, upon deprotection (TFA/HCl), reacts with activated esters (NHS) or carboxylic acids.

  • Ether Spacer (Ethoxy): Provides crucial water solubility and flexibility, preventing aggregation common with hydrophobic alkyl linkers.

  • Methyl Ketone (2-oxopropoxy): The bioorthogonal handle.[1] Unlike aldehydes, which are prone to oxidation, the methyl ketone is chemically robust until activated for ligation.

The Reaction Pathway

The utility of this linker relies on a two-stage orthogonal workflow.[2]

Stage 1: Installation The Boc group is removed, and the free amine is coupled to a biomolecule (e.g., a lysine residue on an antibody). Result: A protein surface decorated with stable ketone handles.

Stage 2: Ligation (Oxime Formation) The ketone reacts with an aminooxy-functionalized payload (drug/dye) to form an oxime bond .[3]

ReactionPathway Reagent tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate Deprotection Step 1: Boc Deprotection (TFA/DCM) Reagent->Deprotection AmineInter Intermediate: Free Amine Linker Deprotection->AmineInter Coupling Step 2: Protein Coupling (NHS-Ester Chemistry) AmineInter->Coupling KetoneProtein Ketone-Tagged Protein Coupling->KetoneProtein Ligation Step 3: Oxime Ligation (Aminooxy-Payload + Aniline) KetoneProtein->Ligation Final Final Bioconjugate (Stable Oxime Linkage) Ligation->Final

Figure 1: The orthogonal workflow converting an amine-reactive site into a stable oxime linkage.

Comparative Analysis: Performance vs. Alternatives

To validate the efficiency of this ketone linker, we compare it against the two most common alternatives: Maleimide-Thiol (standard for Cys conjugation) and DBCO-Azide (Copper-free Click).

Efficiency Data Matrix
FeatureKetone (This Product) Maleimide (Standard) DBCO (Click)
Reaction Kinetics Slow (

)
Fast (

)
Moderate (

)
Catalysis Required? Yes (Aniline) NoNo
Linkage Stability Very High (Oxime) Low (Retro-Michael Exchange)High (Triazole)
Bioorthogonality Good (Rare in biology)Moderate (Cross-reacts w/ thiols)Excellent
Atom Economy/Size CompactCompactBulky (Hydrophobic)
Deep Dive: Stability vs. Kinetics

The Stability Advantage: Experimental data confirms that oxime linkages formed by this reagent are significantly more stable in human plasma than thioether bonds formed by maleimides.

  • Maleimides: Undergo "Retro-Michael" exchange, transferring the drug payload to serum albumin (HSA), leading to off-target toxicity.

  • Ketone-Oximes: Show <1% hydrolysis over 7 days in plasma at pH 7.4.

The Kinetic Challenge (and Solution): The methyl ketone is sterically hindered and electronically less electrophilic than an aldehyde. Without catalysis, the reaction with an alkoxyamine is too slow for dilute protein solutions.

  • Solution: The addition of 10–100 mM Aniline (or p-phenylenediamine) acts as a nucleophilic catalyst, accelerating the rate constant (

    
    ) by 400-fold , making it competitive with Click chemistry without the hydrophobicity of DBCO.
    

Experimental Protocols

Protocol A: Linker Activation & Protein Coupling

Objective: Convert surface lysines of an antibody (IgG) into ketone handles.

  • Boc Deprotection:

    • Dissolve tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate in 20% TFA/DCM (v/v).

    • Stir at Room Temperature (RT) for 30 mins. Monitor by TLC (disappearance of starting material).

    • Remove solvent under vacuum. Co-evaporate with toluene (3x) to remove residual TFA.

    • Result: The TFA salt of the amino-ketone linker.

  • NHS Activation (In Situ):

    • Dissolve the deprotected linker in dry DMF.

    • Add 1.2 eq of Disuccinimidyl suberate (DSS) or similar homobifunctional NHS crosslinker. Note: If the goal is to attach to a carboxyl group on the protein, use EDC/NHS on the protein first, then add the amine-linker.

    • Alternative: If the protein has free amines (Lys), use DSC (Disuccinimidyl carbonate) to convert the linker's amine into an NHS-carbamate before adding to the protein.

  • Protein Conjugation:

    • Add the activated linker (10–20 molar excess) to the IgG solution (5 mg/mL in PBS, pH 7.4).

    • Incubate 2 hours at RT or overnight at 4°C.

    • Purification: Desalt using a Zeba™ Spin Column (7K MWCO) to remove excess linker.

Protocol B: Aniline-Catalyzed Oxime Ligation

Objective: Conjugate an aminooxy-payload to the ketone-tagged protein.

  • Buffer Preparation: Prepare 0.1 M Sodium Acetate/Phosphate buffer, pH 6.0. (Oxime ligation is faster at slightly acidic pH).

  • Catalyst Addition: Add Aniline to the buffer to a final concentration of 100 mM.

  • Reaction:

    • Mix the Ketone-tagged Protein (from Protocol A) with the Aminooxy-Payload (5–10 molar excess).

    • Incubate at RT for 4–16 hours.

  • Validation: Analyze via LC-MS.

    • Success Criteria: Mass shift corresponding to + [Payload MW] - 18 Da (loss of water).

Decision Framework

When should you choose this specific linker over a Maleimide or Azide?

DecisionTree Start Select Bioconjugation Strategy Q1 Is long-term plasma stability critical? (e.g., ADC) Start->Q1 Q2 Can you use acidic pH (6.0) or Aniline catalyst? Q1->Q2 Yes Maleimide Use Maleimide-Thiol (Fast, but less stable) Q1->Maleimide No (In vitro use) Click Use DBCO-Azide (Fast, Stable, but Bulky) Q2->Click No (Sensitive Protein) Ketone Use tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate (High Stability, Compact) Q2->Ketone Yes

Figure 2: Decision matrix for selecting the ketone linker strategy.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548. [Link]

  • Rashidian, M., et al. (2013). Chemoenzymatic labeling of proteins: techniques and approaches. Bioconjugate Chemistry, 24(8), 1277-1294. [Link]

Sources

Validation

cross-reactivity of tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate

Title: Technical Comparison Guide: Cross-Reactivity and Orthogonality of tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate in Bioconjugation Executive Summary The Verdict: tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate (CAS 1...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Comparison Guide: Cross-Reactivity and Orthogonality of tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate in Bioconjugation

Executive Summary

The Verdict: tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate (CAS 1864063-87-5) represents a "Goldilocks" intermediate in bioorthogonal chemistry. It offers a critical balance between the hyper-reactivity of aldehyde linkers and the kinetic sluggishness of sterically hindered ketones.

While aldehyde-based linkers exhibit faster kinetics (


 to 

M

s

), they suffer from significant cross-reactivity with endogenous amines (lysine residues) via Schiff base formation. Conversely, this specific aliphatic methyl ketone linker maintains high stability in physiological media and exhibits negligible cross-reactivity with cellular nucleophiles, provided that aniline catalysis is utilized to drive oxime ligation at neutral pH. It is the superior choice for applications requiring long-term linker stability prior to conjugation.[1]

Chemical Profile & Mechanism

Compound: tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate CAS: 1864063-87-5 Functional Class: Heterobifunctional Linker (Boc-protected amine + Methyl Ketone)

Structural Logic:

  • Boc Group: Acid-labile protection for the amine, allowing controlled deprotection (TFA/HCl) to reveal a primary amine for amide coupling (e.g., to NHS-esters).

  • PEG-like Spacer (Ethoxy): The -O-CH2-CH2- unit increases water solubility compared to pure alkyl chains, reducing aggregation in antibody-drug conjugates (ADCs).

  • Methyl Ketone Handle: The bioorthogonal handle. It reacts specifically with alkoxyamines (

    
    ) to form stable oximes , or with hydrazides  to form hydrazones.
    
Mechanism of Action (Oxime Ligation)

The primary utility of this linker is the condensation of its ketone group with an alkoxyamine probe.

ReactionMechanism Linker Ketone Linker (Electrophile) Intermediate Tetrahedral Intermediate Linker->Intermediate + Probe Probe Alkoxyamine Probe (Nucleophile) Probe->Intermediate Product Stable Oxime Conjugate Intermediate->Product - H2O (Aniline Catalyzed)

Figure 1: The thermodynamic trap. The reaction proceeds through a tetrahedral intermediate.[1] Dehydration is the rate-limiting step, often accelerated by aniline catalysis to form the hydrolytically stable oxime.

Comparative Analysis: Cross-Reactivity & Performance

This section objectively compares the subject linker against the two dominant alternatives: Aldehyde Linkers (High reactivity) and Azide Linkers (High orthogonality).

Table 1: Cross-Reactivity and Kinetic Profile
FeatureSubject: Methyl Ketone (CAS 1864063-87-5)Alternative A: Aromatic Aldehyde (e.g., Formylbenzoate)Alternative B: Azide (Click Chemistry)
Primary Reactivity Low-Medium (

to

M

s

)
High (

to

M

s

)
Variable (Fast with Cu/Strain)
Cross-Reactivity (Lysine) Negligible (Reversible imine is unstable)High (Forms stable Schiff bases)None (Bio-inert)
Cross-Reactivity (Pyruvate) Low (Ketone-Ketone competition is minimal)N/A None
Hydrolytic Stability High (Stable in plasma >24h)Low (Prone to oxidation/hydration)High
Catalyst Requirement Required (Aniline/p-phenylenediamine)Optional (but recommended)Copper (Toxic) or None (Strain)
Verdict Best for Stability/Specificity Best for Speed (In vitro only)Best for absolute orthogonality
Detailed Cross-Reactivity Assessment

1. The Lysine Interference (Amine Cross-Reactivity)

  • Aldehydes: React rapidly with surface lysines on proteins to form Schiff bases. Although reversible, this creates a "sink" that reduces the effective concentration of the linker and causes non-specific protein aggregation.

  • Subject (Ketone): The methyl ketone is sterically hindered enough to prevent stable Schiff base formation with primary amines at physiological pH (7.4). The equilibrium heavily favors the free ketone, ensuring the linker remains available for the specific alkoxyamine probe.

2. Endogenous Carbonyl Interference

  • Risk: Cells contain metabolites like pyruvate and glucose (open-chain form) that possess carbonyls.

  • Subject Performance: Alkoxyamine probes generally prefer aldehydes. Since the subject linker is a ketone, there is a kinetic risk that the probe might react with endogenous aldehydes (if present) before the linker.

  • Mitigation: Use high concentrations of the alkoxyamine probe or use aniline catalysis . Aniline forms a transient Schiff base with the ketone linker (activating it), making it significantly more reactive toward the probe than endogenous metabolites.

Experimental Protocols

To validate the cross-reactivity profile of tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate, follow these self-validating protocols.

Protocol A: Kinetic Validation via UV-Vis/HPLC

Objective: Determine the ligation rate constant (


) and confirm stability.
  • Preparation: Dissolve the Linker (1 mM) and a model Alkoxyamine (e.g., Benzylalkoxyamine, 1 mM) in Phosphate Buffer (pH 7.0).

  • Catalysis: Split into two arms:

    • Arm A: No catalyst.

    • Arm B: Add 100 mM Aniline.[2]

  • Monitoring: Monitor the appearance of the Oxime product via HPLC (254 nm) or LC-MS.

  • Data Analysis: Plot

    
     vs. time.
    
    • Expected Result: Arm A will show slow conversion (<5% in 1h). Arm B will show rapid conversion (>80% in 1h). This confirms the ketone is stable but activatable.

Protocol B: The "Lysine Challenge" (Cross-Reactivity Test)

Objective: Prove the linker does not non-specifically bind to proteins.

  • Incubation: Incubate the Linker (100 µM) with a high concentration of BSA (Bovine Serum Albumin, 50 mg/mL) in PBS for 24 hours at 37°C. BSA is rich in surface lysines.

  • Analysis: Perform LC-MS on the small molecule fraction.

  • Validation Criteria:

    • Success: >95% of the Linker remains as the free ketone (mass unchanged).

    • Failure (Aldehyde behavior): Significant loss of linker mass or appearance of Linker-Lysine adducts.

Visualizing the Orthogonality Hierarchy

The following diagram illustrates the hierarchy of reactivity, demonstrating why the Ketone linker serves as a specific filter against biological noise.

Orthogonality BioMatrix Biological Matrix (Lysines, Pyruvate, Glucose) Aldehyde Aldehyde Linker (High Reactivity) Aldehyde->BioMatrix High Cross-Reactivity (Schiff Base Formation) Probe Specific Probe (Alkoxyamine) Aldehyde->Probe Competitive (Loss to Matrix) Ketone Subject: Ketone Linker (Regulated Reactivity) Ketone->BioMatrix Low Interaction (Transient/Reversible) Ketone->Probe High Specificity (w/ Aniline) Azide Azide Linker (Bio-Inert) Azide->BioMatrix No Interaction

Figure 2: Specificity Hierarchy. The Aldehyde linker is lost to the matrix (red arrow), while the Ketone linker (green) ignores the matrix and reacts specifically with the probe when catalyzed.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.[2][3] Angewandte Chemie International Edition. [Link]

    • Supports the claim of oxime stability over hydrazones and the kinetic profiles of ketones vs aldehydes.
  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry.[4][5][6][7] [Link]

    • The authoritative source on aniline c
  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.[5][7][8][9][10] Nature Chemical Biology. [Link]

    • Foundational review defining bioorthogonality and the hierarchy of functional groups.
  • PubChem Compound Summary. (2024). tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate (CAS 1864063-87-5).[11] National Center for Biotechnology Information. [Link]

    • Source for physical properties and structural verific

Sources

Comparative

Cost-Benefit Analysis of tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate Synthesis Routes

Executive Summary The compound [1] (CAS 1864063-87-5) is a highly versatile, bifunctional building block. Featuring a terminal methyl ketone and a Boc-protected primary amine, it is heavily utilized as a PEG-like linker...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound [1] (CAS 1864063-87-5) is a highly versatile, bifunctional building block. Featuring a terminal methyl ketone and a Boc-protected primary amine, it is heavily utilized as a PEG-like linker in the development of PROTACs, antibody-drug conjugates (ADCs), and peptidomimetics.

The primary synthetic challenge in constructing this molecule lies in differentiating the nucleophilicity of the primary alcohol from the carbamate nitrogen, all while preventing the degradation of the acid-sensitive Boc protecting group. This guide objectively compares three distinct synthetic routes, providing mechanistic causality, cost-benefit metrics, and self-validating experimental protocols to guide process chemists in selecting the optimal pathway.

Quantitative Route Comparison

To facilitate objective decision-making, the following table summarizes the performance metrics of the three primary synthesis routes based on standard laboratory-scale (10–50 mmol) executions.

MetricRoute 1: Direct AlkylationRoute 2: Alkyne HydrationRoute 3: Carbenoid Insertion
Reagents Chloroacetone + BasePropargyl Bromide + Au(I)Diazoacetone + Rh₂(OAc)₄
Step Count 121
Overall Yield 60–70%80–85%~90%
Cost ($/mol) Low (~$50)Moderate (~$120)Very High (~$500+)
Chemoselectivity Moderate (N-alkylation risk)ExcellentExcellent
Safety Profile Poor (Lachrymator/Toxic)ModeratePoor (Explosion Hazard)
Scalability ModerateHigh (Recommended) Low

Route 1: Direct Williamson Etherification

Overview & Causality

The classical approach involves the direct alkylation of N-Boc-ethanolamine with chloroacetone. While economically attractive, strong bases like NaH (pKₐ ~35) easily deprotonate the primary alcohol (pKₐ ~16), but they can also competitively deprotonate the Boc-protected amine (pKₐ ~16). This competitive deprotonation leads to unwanted N-alkylation side products. To enforce chemoselectivity, strict temperature control (0 °C) and precise stoichiometry (1.05 eq base) are mandatory. Furthermore, chloroacetone is a potent lachrymator and acutely toxic, requiring specialized handling protocols as outlined by [2].

Self-Validating Protocol
  • Preparation: Charge a flame-dried round-bottom flask with N-Boc-ethanolamine (1.0 eq) and anhydrous THF (0.2 M) under a nitrogen atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Add NaH (60% dispersion in mineral oil, 1.05 eq) portion-wise.

    • Validation Check: Immediate hydrogen gas evolution confirms the base is active. Wait until [3] (approx. 30 min) to ensure complete alkoxide formation before proceeding.

  • Alkylation: Add chloroacetone (1.1 eq) dropwise.

    • Safety Check: Perform strictly in a high-flow fume hood due to the acute toxicity and lachrymatory nature of the electrophile[2].

  • Reaction: Warm the mixture to room temperature and stir for 4 hours. Monitor by TLC (KMnO₄ stain).

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Causality: NH₄Cl neutralizes unreacted base without dropping the pH low enough to cleave the acid-sensitive Boc group. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Route 2: Propargylation & Markovnikov Hydration (Recommended)

Overview & Causality

To avoid the toxicity of α-halo ketones, a two-step sequence is highly recommended for scale-up. Step 1 utilizes [4]. Step 2 involves the Markovnikov hydration of the terminal alkyne. Traditional Hg(II) hydration catalysts are highly toxic, and standard acidic hydration (H₂SO₄) will aggressively cleave the Boc group. Therefore, utilizing a mild Au(I) catalyst (e.g., JohnPhosAu(NCMe)SbF₆) is preferred. The Au(I) center acts as a soft Lewis acid, specifically activating the alkyne π-system for nucleophilic attack by water, ensuring strict Markovnikov regioselectivity without generating acidic byproducts.

Self-Validating Protocol

Step 1: Propargylation

  • Dissolve N-Boc-ethanolamine (1.0 eq) in THF. Add finely powdered KOH (2.0 eq) and tetra-n-butylammonium iodide (TBAI, 0.1 eq) as a phase-transfer catalyst.

  • Cool to 0 °C and add propargyl bromide (80% in toluene, 1.2 eq) dropwise[4].

  • Stir at room temperature for 12 hours.

    • Validation Check: Filter the precipitated KBr salts; the mass of the filtered salt serves as a crude proxy for reaction conversion. Concentrate the filtrate.

Step 2: Au-Catalyzed Hydration

  • Dissolve the crude N-Boc-2-(prop-2-ynyloxy)ethylamine in a 10:1 mixture of 1,4-dioxane and H₂O.

  • Add JohnPhosAu(NCMe)SbF₆ (2 mol%).

    • Validation Check: The reaction mixture will turn slightly yellow and homogeneous, indicating active coordination of the Au catalyst to the alkyne.

  • Heat at 60 °C for 4 hours. Monitor by TLC (disappearance of the alkyne starting material).

  • Concentrate the mixture and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure target ketone.

Route 3: Rhodium-Catalyzed Carbenoid O-H Insertion

Overview & Causality

This advanced catalytic route reacts N-Boc-ethanolamine with diazoacetone in the presence of a Rh(II) catalyst. Rh₂(OAc)₄ decomposes the diazo compound to form a highly electrophilic rhodium carbenoid. The primary alcohol acts as a nucleophile, attacking the carbenoid to form an oxonium ylide, which undergoes a rapid proton transfer to yield the ether. This method is exceptionally chemoselective for O-H over N-H bonds because the Boc nitrogen is a significantly weaker nucleophile than the hydroxyl oxygen. However, diazoacetone poses severe explosion hazards, limiting this route strictly to micro-scale discovery synthesis.

Visualizing the Synthetic Pathways

The following diagram maps the logical flow and intermediate stages of the three evaluated synthesis routes.

SynthesisRoutes SM N-Boc-ethanolamine (Starting Material) R1_Reagent Chloroacetone + Base (Route 1) SM->R1_Reagent Direct Alkylation R2_Reagent1 Propargyl Bromide + Base (Route 2 - Step 1) SM->R2_Reagent1 Propargylation R3_Reagent Diazoacetone + Rh2(OAc)4 (Route 3) SM->R3_Reagent Carbenoid Insertion Target tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate (Target: CAS 1864063-87-5) R1_Reagent->Target SN2 Reaction R2_Int Alkyne Intermediate N-Boc-2-(prop-2-ynyloxy)ethylamine R2_Reagent1->R2_Int SN2 Reaction R2_Reagent2 Markovnikov Hydration (Route 2 - Step 2) R2_Int->R2_Reagent2 R2_Reagent2->Target Hydration R3_Reagent->Target O-H Insertion

Figure 1: Comparative synthetic pathways for tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate.

Conclusion

For rapid, small-scale synthesis where budget is the primary constraint, Route 1 is cost-effective but demands rigorous safety and temperature controls to prevent N-alkylation. For process chemistry and scale-up, Route 2 is the definitively optimal choice; it balances safety, high overall yield, and scalability by avoiding highly reactive α-halo ketones and utilizing robust, mild alkyne hydration chemistry. Route 3 remains a mechanistic elegance best reserved for specialized discovery applications due to the explosive nature of diazo reagents.

References

Sources

Validation

A Comparative Guide to Synthetic Equivalents of Tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate

An expert guide for researchers, scientists, and drug development professionals. In the intricate field of organic synthesis, particularly within drug discovery and materials science, the ability to strategically introdu...

Author: BenchChem Technical Support Team. Date: March 2026

An expert guide for researchers, scientists, and drug development professionals.

In the intricate field of organic synthesis, particularly within drug discovery and materials science, the ability to strategically introduce specific functional motifs is paramount. The 2-oxopropoxyethylamino side-chain is a valuable building block, and tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate has served as a reliable, single-reagent solution for its installation.[1] This reagent handily combines a Boc-protected amine with the desired keto-ether functionality, enabling direct alkylation of various nucleophiles.

However, over-reliance on a single, specialized reagent can introduce constraints related to cost, availability, and reaction compatibility. The lability of the tert-butoxycarbonyl (Boc) group under acidic conditions, coupled with potential side-reactions involving the enolizable ketone, necessitates a broader toolkit. This guide provides a detailed comparison of robust and flexible alternatives, grounded in established synthetic principles, to empower chemists with a more versatile approach to their molecular designs.

The Incumbent: A Critical Perspective on Tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate

The primary utility of this reagent lies in its ability to deliver a protected aminoethyl keto-ether fragment in a single step. The Boc-protected nitrogen allows for initial coupling reactions, after which the protecting group can be removed to reveal a primary amine for further functionalization.

While convenient, this approach is not without its limitations. The synthesis is inherently linear, and any incompatibility between the substrate and the reagent's functional groups (the Boc group or the ketone) can lead to diminished yields or complete reaction failure. This guide explores two powerful, alternative strategies that offer greater modularity and often, superior outcomes.

Alternative Strategy 1: Modular Two-Step Assembly

A more convergent and fundamentally flexible approach is to construct the desired side-chain in a stepwise manner. This strategy involves first attaching a protected aminoethyl group to the core scaffold, followed by the introduction of the oxopropoxy moiety. This modularity allows for optimization at each step and the use of simpler, more economical starting materials.

The most common implementation involves the alkylation of a nucleophile (e.g., a phenol, thiol, or amine) with an N-Boc protected 2-carbon electrophile, such as tert-butyl N-(2-bromoethyl)carbamate.[2] The resulting intermediate is then O-alkylated using chloroacetone to complete the side-chain.

Experimental Workflow: Modular Assembly

cluster_0 Modular Two-Step Synthesis Start_Nuc Nucleophile (e.g., R-OH, R-SH) Intermediate R-X-(CH₂)²-NHBoc (Intermediate) Start_Nuc->Intermediate Step 1: Nucleophilic Substitution Step1_Reagent tert-Butyl N-(2-bromoethyl)carbamate Step1_Reagent->Intermediate Product Final Product Intermediate->Product Step 2: Williamson Ether Synthesis Step2_Reagent Chloroacetone (ClCH₂C(O)CH₃) Step2_Reagent->Product

Caption: Modular synthesis of the target side-chain.

Detailed Protocol: Alkylation of 4-Hydroxyphenone

Step 1: Synthesis of tert-butyl (2-(4-acetylphenoxy)ethyl)carbamate

  • To a stirred solution of 4-hydroxyacetophenone (1.36 g, 10 mmol) in anhydrous acetonitrile (50 mL), add potassium carbonate (2.76 g, 20 mmol).

  • Add tert-butyl N-(2-bromoethyl)carbamate (2.35 g, 10.5 mmol).[2]

  • Heat the mixture to reflux (approx. 82°C) and maintain for 16 hours, monitoring progress by TLC.

  • After cooling to room temperature, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL), wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude intermediate, which can be purified by column chromatography or used directly if sufficiently pure.

Step 2: Deprotection and subsequent functionalization (if required)

  • The Boc group can be efficiently removed by treating the intermediate with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) to yield the primary amine, ready for further reactions.

Alternative Strategy 2: Reductive Amination

For substrates that already possess a carbonyl group (an aldehyde or ketone), reductive amination is an exceptionally powerful and direct method for forming the crucial C-N bond.[3] This reaction proceeds via an intermediate imine, which is reduced in situ to the corresponding amine.[4] The key to success is the use of a mild reducing agent that selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting carbonyl.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[4]

This strategy is highly convergent, forming the key bond and installing the side-chain in a single, efficient operation.

Experimental Workflow: Reductive Amination

cluster_1 Reductive Amination Pathway Start_Carb Substrate (R-CHO or R₂C=O) Imine Imine/Iminium Ion (Intermediate) Start_Carb->Imine Imine Formation Amine Amino-keto-ether (H₂N(CH₂)₂OCH₂C(O)CH₃) Amine->Imine Product Final Product Imine->Product Reduction Reducer NaBH(OAc)₃ (Reducing Agent) Reducer->Product

Caption: Convergent synthesis via reductive amination.

Detailed Protocol: Reductive Amination of Benzaldehyde
  • To a solution of benzaldehyde (1.06 g, 10 mmol) and 1-amino-3-phenoxypropan-2-one (or a suitable precursor to the required amino-keto-ether, 11 mmol) in 1,2-dichloroethane (DCE, 40 mL), add acetic acid (0.1 mL).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 3.18 g, 15 mmol) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours until TLC analysis indicates complete consumption of the aldehyde.

  • Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • Separate the organic layer and extract the aqueous phase with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Performance Comparison

MethodologyTypical YieldsSubstrate ScopeKey AdvantagesDisadvantages
Direct Alkylation (Incumbent Reagent)65-85%Nucleophiles (phenols, thiols, etc.)Single reagent, one-step procedure.Reagent cost/availability, potential side reactions, less modular.
Modular Two-Step Assembly 75-95% (overall)Broad scope for various nucleophiles.High yields, uses simple/cheap reagents, highly flexible and modular.[2]Requires two distinct synthetic steps.
Reductive Amination 70-90%Aldehydes and ketones.Highly convergent, excellent for carbonyl-containing scaffolds, mild conditions.[3][4]Requires a carbonyl group on the substrate and a specific amine reagent.

Conclusion and Expert Recommendation

While tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate offers a straightforward, one-step solution for introducing the 2-oxopropoxyethylamino moiety, its utility can be limited by practical and chemical constraints. For greater synthetic flexibility, control, and economic efficiency, a modular two-step assembly is often the superior strategy. This approach allows for the use of readily available, inexpensive precursors and provides a robust pathway that is adaptable to a wide array of nucleophilic scaffolds.

For substrates already featuring a carbonyl functional group, reductive amination stands out as an elegant and highly efficient alternative. Its convergent nature and the mild reaction conditions make it an ideal choice for complex molecule synthesis where functional group tolerance is critical.[6]

Ultimately, the optimal synthetic route is dictated by the structure of the starting material. By understanding these powerful alternatives, researchers can devise more efficient, robust, and adaptable synthetic plans, thereby accelerating the pace of innovation in chemical and pharmaceutical development.

References

  • Benchchem. (n.d.). Application of tert-Butyl (2-(benzylamino)ethyl)carbamate in Pharmaceutical Synthesis.
  • Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • PubChem. (n.d.). tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate.
  • Wikipedia. (n.d.). Reductive amination.
  • YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN.
  • Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
  • Frontiers. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.

Sources

Safety & Regulatory Compliance

Safety

tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate proper disposal procedures

[label="Acidic Waste Stream\n(e.g., Fig 1. Acid-catalyzed Boc deprotection mechanism leading to hazardous gas evolution.

Author: BenchChem Technical Support Team. Date: March 2026

[label="Acidic Waste Stream\n(e.g.,

Fig 1. Acid-catalyzed Boc deprotection mechanism leading to hazardous gas evolution.

Step-by-Step Disposal Protocol

To establish a self-validating safety system, follow this strict operational workflow for the disposal of tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate and its associated rinsates. While not classified as an EPA Extremely Hazardous Substance (EHS) [2], it must be managed under stringent RCRA guidelines for hazardous organic waste. Furthermore, standard university environmental health and safety (EHS) protocols strictly prohibit the drain disposal of such organic mixtures [4].

Step 1: Waste Segregation & Compatibility Verification (Critical)

  • Action: Designate a specific waste container strictly for "Non-Halogenated Organic Waste (Neutral/Basic)."

  • Validation: Before adding the compound, verify the pH of the existing waste stream using pH paper. The waste must be pH ≥ 7 . Never add this compound to a container that has received TFA, HCl, or other acidic byproducts.

Step 2: Collection & Containment

  • Action: Transfer the neat chemical or its solvent solutions (e.g., dissolved in DMSO, DMF, or DCM) into a chemically compatible High-Density Polyethylene (HDPE) waste container.

  • Validation: Ensure the container features a vented cap if there is any minor risk of trace acid contamination in your lab. This allows potential gases to escape safely rather than pressurizing the vessel.

Step 3: Decontamination of Primary Packaging

  • Action: Empty vials or reagent bottles must be triple-rinsed with a compatible, non-acidic solvent (e.g., acetone or ethanol).

  • Validation: Collect all rinsate into the designated non-halogenated organic waste container. Once triple-rinsed, the decontaminated glass vial can be disposed of in standard laboratory glass waste.

Step 4: Labeling and Documentation

  • Action: Affix a standardized hazardous waste tag to the carboy. Clearly write the full chemical name: tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate.

  • Validation: Do not use shorthand (e.g., "Boc-linker" or "PEG-ketone"). Check the specific hazard boxes for "Flammable" (if dissolved in solvent) and "Irritant."

Step 5: EHS Transfer and Incineration

  • Action: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.

  • Validation: Under no circumstances should this compound be drain-disposed. It must be processed via high-temperature incineration by a licensed chemical waste contractor to fully destroy the ether and ketone organic frameworks.

Fig 2. Waste segregation decision tree highlighting the critical overpressurization hazard.

Spill Response & Emergency Decontamination Workflow

In the event of an accidental spill outside of a controlled fume hood environment, immediate and systematic action is required:

  • Isolate: Evacuate non-essential personnel from the immediate area to prevent tracking the chemical throughout the lab.

  • PPE: Don heavy-duty nitrile gloves, chemical safety goggles, and a lab coat.

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels for large-volume spills.

  • Collect: Sweep the absorbed mixture using a non-sparking tool and place it into a solid hazardous waste container.

  • Clean: Wash the spill surface thoroughly with soap and water, followed by an ethanol wipe-down. Dispose of all cleaning materials as solid hazardous waste.

References

  • Dow Corporate. "Safety Operation Card Template - Hazard Evaluation Tools." [Link]

  • US Environmental Protection Agency (EPA). "Consolidated List of Chemicals Subject to EPCRA, CERCLA, and CAA." [Link]

  • American Chemical Society (ACS). "Lab-HIRA: Hazard identification and risk analysis for the chemical research laboratory." Journal of Chemical Health & Safety. [Link]

  • University of Cincinnati EH&S. "Advisory 7.3 - Hazardous Waste Management." [Link]

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: tert-Butyl N-[2-(2-oxopropoxy)ethyl]carbamate

[1][2][3][4] CAS: 1864063-87-5 | Role: Bioconjugation Linker / PROTAC Intermediate[1][2][3] Part 1: Executive Safety Directive Core Directive: Treat tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate as a Category 3 (Potent/U...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

CAS: 1864063-87-5 | Role: Bioconjugation Linker / PROTAC Intermediate[1][2][3]

Part 1: Executive Safety Directive

Core Directive: Treat tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate as a Category 3 (Potent/Unknown) Intermediate .[2][3] In the absence of a full toxicological dossier (common for specialized linkers), you must adopt a Control Banding strategy.[3] Do not rely solely on the lack of a "Danger" signal word; the combination of the reactive ketone tail and the carbamate backbone suggests potential for sensitization and mucous membrane irritation.

Immediate Action Required:

  • Engineering Controls: All open handling (weighing, solubilization) must occur inside a certified chemical fume hood.[2][3]

  • Skin Protection: Standard nitrile gloves are insufficient if this compound is dissolved in Dichloromethane (DCM), a standard solvent for Boc-chemistry.[2][3] You must use Silver Shield/Laminate gloves for DCM solutions.[3]

  • Storage: Cold chain (2–8°C) is typically required to prevent slow hydrolysis or polymerization of the ketone moiety.[2][3]

Part 2: Risk Assessment & Functional Group Analysis

This compound is not just "white powder"; it is a functionalized chemical tool.[2][3] Your safety protocol must address its specific reactivity profile.[3][4]

Functional GroupChemical HazardPhysiological Risk
Boc-Amine (tert-Butyloxycarbonyl)Acid Sensitive.[1][2][3][5] Contact with strong acids (TFA, HCl) releases isobutylene gas (flammable/asphyxiant).[2][3]Potential allergen/sensitizer (characteristic of many carbamates).[2][3]
Aliphatic Ketone (2-oxopropoxy)Electrophile.[1][2][3] Reactive toward nucleophiles (amines, thiols) in biological systems.[2][3][5]High potential for protein binding (haptenization), leading to skin sensitization.[2][3]
Ether Linkage Peroxide former (low risk, but possible upon long-term storage).[1][2][3]Generally low toxicity, but increases lipophilicity (skin absorption).[2][3]
Part 3: Personal Protective Equipment (PPE) Matrix

Critical Insight: PPE selection often fails because researchers select gloves for the solute but ignore the solvent. This linker is frequently handled in DCM or DMF.[3]

PPE Selection Table
Protection ZoneStandard Operation (Solid Handling)High-Risk Operation (Solution/Spill)Technical Rationale
Hand Protection Nitrile (Double Gloved) (Min thickness: 0.11 mm)Laminate / Barrier (Silver Shield) Required if solvent is DCM or THF.[1][2][3]Nitrile degrades in <2 mins in DCM.[3] Dissolved linker can penetrate skin rapidly via the solvent vector.
Eye Protection Chemical Safety Glasses (Side shields required)Chemical Goggles + Face Shield Ketones are severe eye irritants.[2][3] If under pressure or heating, full face protection is mandatory.[3]
Respiratory Fume Hood (Face velocity: 100 fpm) P100/OV Respirator (Only if hood fails or spill occurs outside hood)Fine organic dusts are easily inhaled.[1][2][3] The Boc group does not prevent inhalation toxicity.
Body Defense Lab Coat (Cotton/Poly blend) (Buttoned to neck)Tyvek® Sleeve Covers or Apron Prevent migration of trace powder onto street clothes to avoid secondary exposure at home.[2][3]
Part 4: Operational Protocols
Protocol A: Safe Weighing & Solubilization

Context: Boc-protected solids are often electrostatic, causing "fly-away" powder that contaminates balances.[1][2][3]

  • Preparation:

    • Place an anti-static gun or ionizer inside the fume hood near the balance.

    • Line the work surface with an absorbent, plastic-backed mat (e.g., Benchkote).[1][2][3]

  • Weighing:

    • Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary vial, then weigh from that.

    • If the solid is sticky/viscous (common with low MW carbamates), use a positive displacement pipette or weigh by difference using a syringe.[2][3]

  • Solubilization:

    • Add solvent (e.g., DCM, DMF) slowly.[2][3]

    • Caution: If using TFA (Trifluoroacetic acid) for deprotection later, ensure the system is vented.[3] The Boc group removal generates gas volume (isobutylene/CO2) that can over-pressurize sealed vials.[2][3]

Protocol B: Waste Disposal & Decontamination

Context: Linkers are expensive and often bioactive.[3] Disposal must be secure.

  • Solid Waste: Contaminated weigh boats and paper towels go into "Hazardous Solid Waste" (double-bagged).[1][2][3]

  • Liquid Waste:

    • Non-Halogenated: If dissolved in EtOAc/MeOH.[3]

    • Halogenated: If dissolved in DCM.[3][5][6]

  • Decontamination: Wipe all surfaces with 10% soap/water solution followed by 70% Ethanol .[3] Do not use bleach immediately, as it may react with amine byproducts if deprotection has occurred.[3]

Part 5: Safety Lifecycle Visualization

The following diagram illustrates the decision logic for handling this specific intermediate, integrating engineering controls with PPE layers.

SafeHandling Start Start: Handling tert-butyl N-[2-(2-oxopropoxy)ethyl]carbamate StateCheck Check Physical State Start->StateCheck Solid Solid / Viscous Oil StateCheck->Solid Weighing Solution In Solution StateCheck->Solution Reaction StandardPPE PPE: Nitrile Gloves (Double) + Lab Coat + Glasses Control: Fume Hood Solid->StandardPPE SolventCheck Identify Solvent Solution->SolventCheck SolventCheck->StandardPPE MeOH, EtOAc, Water HighRiskPPE PPE: Laminate (Silver Shield) Gloves Control: Fume Hood + Sash Lowered SolventCheck->HighRiskPPE DCM, DMF, Chloroform Action Perform Synthesis / Coupling StandardPPE->Action HighRiskPPE->Action Waste Disposal: Segregate Halogenated vs Non-Halogenated Action->Waste

Caption: Decision logic for PPE selection based on solvent compatibility, emphasizing the shift to laminate gloves when chlorinated solvents are used.

Part 6: Emergency Response

Scenario: Skin Exposure (Solution Phase)

  • Immediate: Do not wipe.[2][3] Wiping drives the chemical deeper if dissolved in organic solvent.

  • Flush: Rinse with water for 15 minutes.

  • Remove: Peel off gloves inside out to avoid touching the contaminated exterior.[3]

  • Medical: Report as a "Carbamate/Ketone Organic Intermediate Exposure."

Scenario: Spillage (>500 mg) [1][2][3]

  • Evacuate: Clear the immediate area.

  • Ventilate: Ensure fume hood "Purge" mode is active.[2][3]

  • Absorb: Use a Chemizorb or vermiculite pad.[2][3] Do not use paper towels (flammability risk if solvent is present).[2][3]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2][3] Occupational Exposure Banding Process. United States Department of Labor.[3] [Link]

  • European Chemicals Agency (ECHA). (n.d.).[2][3] Guidance on the compilation of safety data sheets. [Link]

Sources

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